molecular formula C16H20Sn B15558212 Diphenyldiethyltin-d10

Diphenyldiethyltin-d10

Cat. No.: B15558212
M. Wt: 341.1 g/mol
InChI Key: BTMSMSMZBPEFLD-CDKYQVNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyldiethyltin-d10 is a useful research compound. Its molecular formula is C16H20Sn and its molecular weight is 341.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20Sn

Molecular Weight

341.1 g/mol

IUPAC Name

diethyl-bis(2,3,4,5,6-pentadeuteriophenyl)stannane

InChI

InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;/i2*1D,2D,3D,4D,5D;;;

InChI Key

BTMSMSMZBPEFLD-CDKYQVNVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of diphenyldiethyltin-d10 (B1160385). The information presented is intended for a technical audience and details the necessary experimental protocols, analytical methodologies, and expected data outcomes.

Introduction

This compound is a deuterated analogue of diphenyldiethyltin, an organotin compound. The replacement of the ten hydrogen atoms on the two ethyl groups with deuterium (B1214612) atoms makes it a valuable tool in various research applications, including mass spectrometry-based quantitative analysis, mechanistic studies of organotin metabolism and toxicity, and as an internal standard in analytical chemistry. The successful synthesis and characterization of this labeled compound are critical for its effective use. This guide outlines a feasible synthetic route and the analytical methods required to ascertain its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a well-established method for forming carbon-tin bonds. This approach involves the reaction of dichlorodiphenyltin with a deuterated Grignard reagent, ethyl-d5-magnesium bromide.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Bromoethane_d5 Bromoethane-d5 (B31941) Grignard_Formation Grignard Reaction Bromoethane_d5->Grignard_Formation Mg Magnesium turnings Mg->Grignard_Formation EtMgBr_d5 Ethyl-d5-magnesium bromide Grignard_Formation->EtMgBr_d5 Coupling_Reaction Grignard Coupling EtMgBr_d5->Coupling_Reaction Dichlorodiphenyltin Dichlorodiphenyltin Dichlorodiphenyltin->Coupling_Reaction Product This compound Coupling_Reaction->Product Purification Purification Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.2.1. Preparation of Ethyl-d5-magnesium bromide

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagents:

  • Procedure:

    • Activate the magnesium turnings in the flask by gentle heating under vacuum and then cooling under an inert atmosphere.

    • Add a small crystal of iodine to the magnesium to initiate the reaction.

    • Add a small portion of a solution of bromoethane-d5 in the anhydrous solvent to the magnesium.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromoethane-d5 solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • The resulting solution of ethyl-d5-magnesium bromide is used directly in the next step.

2.2.2. Synthesis of this compound

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, maintained under an inert atmosphere.

  • Reagents:

    • Dichlorodiphenyltin

    • Freshly prepared ethyl-d5-magnesium bromide solution (2.2 equivalents)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve dichlorodiphenyltin in the anhydrous solvent in the reaction flask.

    • Cool the solution in an ice bath.

    • Add the ethyl-d5-magnesium bromide solution dropwise from the dropping funnel to the stirred solution of dichlorodiphenyltin.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates the workflow for determining the isotopic purity of the synthesized compound.

AnalyticalWorkflow Sample Purified this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum NMR_Spectra ¹H and ¹³C NMR Spectra NMR->NMR_Spectra Isotopic_Distribution Isotopic Distribution Analysis Mass_Spectrum->Isotopic_Distribution Signal_Integration Signal Integration and Comparison NMR_Spectra->Signal_Integration Purity_Data Isotopic Purity Data Isotopic_Distribution->Purity_Data Signal_Integration->Purity_Data

Caption: Analytical workflow for isotopic purity determination.

Experimental Protocols for Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates the components of a mixture, and the MS detects the mass-to-charge ratio of the eluted compounds. For this compound, the mass spectrum will show a molecular ion peak at a higher mass compared to its non-deuterated counterpart. The relative intensities of the molecular ion peaks corresponding to different isotopologues (d0 to d10) are used to calculate the isotopic enrichment.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A range that includes the expected molecular ion masses of the deuterated and non-deuterated compounds.

  • Data Analysis: The isotopic purity is determined by analyzing the isotopic cluster of the molecular ion. The percentage of the d10 isotopologue is calculated relative to the sum of all isotopologues (d0 to d10).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or significant reduction of signals corresponding to the ethyl protons. ¹³C NMR can also provide information on the deuteration through the coupling patterns and chemical shifts.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the region of interest.

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Integrate the residual proton signals in the ethyl region and compare them to the integral of a non-deuterated internal standard or the phenyl protons of the molecule itself.

    • The percentage of deuteration can be estimated from the reduction in the integral value.

  • ²H NMR Analysis:

    • Directly observe the deuterium signals to confirm the positions of deuteration.

  • ¹³C NMR Analysis:

    • The carbon signals of the deuterated ethyl groups will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated compound.

Data Presentation

The quantitative data obtained from the isotopic purity analysis should be summarized in a clear and structured format.

Table 1: Expected GC-MS Data for Isotopic Distribution of this compound

IsotopologueAbbreviationExpected m/z (Molecular Ion)Relative Abundance (%)
Diphenyldiethyltind0332< 1
Diphenyldiethyltin-d1d1333< 1
............
Diphenyldiethyltin-d9d93411 - 5
This compoundd10342> 95

Note: The expected m/z is for the most abundant tin isotope. The actual mass spectrum will show a characteristic isotopic pattern for tin.

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.2-7.5m10HPhenyl protons
¹H~1.3Residual signal<< 10HEthyl protons
¹³C~128-137m-Phenyl carbons
¹³C~10-15m (due to C-D coupling)-Ethyl carbons

Conclusion

The synthesis of this compound via a Grignard reaction is a robust and reliable method. The isotopic purity of the final product is critical for its intended applications and can be accurately determined using a combination of GC-MS and NMR spectroscopy. By following the detailed protocols outlined in this guide, researchers can confidently synthesize and characterize high-purity this compound for their scientific investigations.

Diphenyldiethyltin-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of Diphenyldiethyltin-d10. Due to the limited availability of specific experimental data for this isotopically labeled compound and its non-deuterated analog, Diphenyldiethyltin, this document leverages data from structurally similar organotin compounds, namely Tetraethyltin and Tetraphenyltin, to provide estimated properties and analytical methodologies. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Core Physical and Chemical Properties

Table 1: General and Physical Properties of Analogous Organotin Compounds

PropertyTetraethyltinTetraphenyltinDiphenyldiethyltin (Estimated)This compound (Estimated)
Molecular Formula C8H20SnC24H20SnC16H20SnC16H10D10Sn
Molecular Weight ( g/mol ) 234.95[1]427.13[2]331.04~341.10
Physical State at 25 °C Colorless Liquid[1]White Crystalline Solid[3]Likely a liquid or low-melting solidLikely a liquid or low-melting solid
Melting Point (°C) -112[4][5]224-227[2][3]Intermediate value expectedIntermediate value expected
Boiling Point (°C) 181[4][5]420[2][3]Intermediate value expectedIntermediate value expected
Density (g/cm³) 1.187[4]1.49[3]Intermediate value expectedIntermediate value expected
Solubility Insoluble in water; Soluble in organic solvents like ether[1].Insoluble in water; Soluble in hot benzene, toluene, and xylene[6].Expected to be insoluble in water and soluble in common organic solvents.Expected to be insoluble in water and soluble in common organic solvents.

Table 2: Spectroscopic Data of Analogous Organotin Compounds (for reference)

Spectroscopic DataTetraethyltinTetraphenyltinDiphenyldiethyltin (Expected)
¹H NMR Signals for ethyl protons would be present. A complex pattern with satellites from coupling to tin isotopes is expected[7].Signals for phenyl protons would be present.Signals for both phenyl and ethyl protons would be present, with characteristic splitting patterns and tin satellite peaks.
¹³C NMR Signals for the ethyl carbons would be present.Signals for the phenyl carbons would be present.Signals for both phenyl and ethyl carbons would be present.
Mass Spectrometry Fragmentation would involve the loss of ethyl groups[1].Fragmentation would involve the loss of phenyl groups.A complex fragmentation pattern with loss of both phenyl and ethyl groups is anticipated.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, established methods for the synthesis and characterization of similar organotin compounds can be adapted.

Synthesis of Diphenyldiethyltin via Grignard Reaction

A common and effective method for the preparation of tetraorganotin compounds is the reaction of a tin(IV) halide with a Grignard reagent[4][8]. The synthesis of Diphenyldiethyltin would likely proceed via the reaction of Dichlorodiphenyltin with Ethylmagnesium bromide (a Grignard reagent).

Reaction:

(C₆H₅)₂SnCl₂ + 2 C₂H₅MgBr → (C₆H₅)₂(C₂H₅)₂Sn + 2 MgClBr

General Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of Ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux[9].

  • Reaction with Dichlorodiphenyltin: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of dichlorodiphenyltin in anhydrous ether or THF is then added dropwise to the stirred Grignard solution. The reaction is exothermic and the temperature should be controlled[9].

  • Work-up: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or chromatography.

Analytical Characterization

The characterization of organotin compounds typically involves a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of organotin compounds. Due to their potential thermal instability, derivatization may be required to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are invaluable for the structural elucidation of organotin compounds. The presence of tin isotopes with nuclear spin (I = 1/2) results in satellite peaks in ¹H and ¹³C NMR spectra, providing valuable structural information[7].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally sensitive organotin compounds and can be coupled with various detectors, including mass spectrometry (LC-MS)[10].

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a tetraorganotin compound like Diphenyldiethyltin using a Grignard reaction.

Synthesis_Workflow Synthesis of Diphenyldiethyltin cluster_Grignard Grignard Reagent Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Purification Mg Magnesium Turnings Grignard Ethylmagnesium Bromide (C₂H₅MgBr) Mg->Grignard EtBr Ethyl Bromide in Ether/THF EtBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix DiphenyltinCl2 Dichlorodiphenyltin ((C₆H₅)₂SnCl₂) DiphenyltinCl2->ReactionMix Quench Quenching (e.g., NH₄Cl solution) ReactionMix->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Diphenyldiethyltin Purification->Product

Caption: Workflow for the synthesis of Diphenyldiethyltin via a Grignard reaction.

Analytical Characterization Workflow

This diagram outlines a logical workflow for the analytical characterization of a synthesized organotin compound.

Analytical_Workflow Analytical Characterization of Organotin Compounds cluster_Separation Separation Techniques cluster_Identification Identification & Structural Elucidation cluster_Purity Purity Assessment Sample Synthesized Organotin Compound GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR Elemental Elemental Analysis Sample->Elemental MS Mass Spectrometry (MS) GC->MS Chromatography Chromatographic Purity (GC/HPLC) GC->Chromatography HPLC->MS HPLC->Chromatography

Caption: Logical workflow for the analytical characterization of organotin compounds.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diphenyldiethyltin-d10 (DPDET-d10). Aimed at researchers, scientists, and drug development professionals, this document outlines the characteristic fragmentation pathways, presents quantitative data, and includes detailed experimental protocols relevant to the analysis of this and related organotin compounds.

Introduction to Organotin Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of organotin compounds.[1] Due to their industrial applications and environmental persistence, understanding their behavior in a mass spectrometer is critical for analytical method development. Tetraorganotin compounds, such as Diphenyldiethyltin, typically undergo fragmentation through the sequential loss of their organic substituents from the central tin atom. The use of isotopically labeled internal standards, such as the deuterated DPDET-d10, is instrumental in clarifying fragmentation mechanisms and achieving accurate quantification.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is predicted to follow a logical pathway involving the stepwise cleavage of the phenyl-d5 and ethyl groups from the tin atom. The presence of the ten deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, aiding in the identification of phenyl-containing fragments.

The primary fragmentation steps are anticipated to be:

  • Loss of an ethyl radical to form the [M-Et]+ ion.

  • Loss of a deuterated phenyl radical to form the [M-Ph-d5]+ ion.

  • Subsequent losses of the remaining organic groups until the bare tin ion remains.

The characteristic isotopic pattern of tin, with its multiple stable isotopes, will be a feature of all tin-containing fragment ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, based on the principles of organotin fragmentation and analysis of analogous compounds like tetraphenyltin.[2] The m/z values are calculated based on the most abundant isotopes of carbon, hydrogen, deuterium, and tin.

IonProposed StructureCalculated m/zPredicted Relative Abundance
[M]+ [Sn(C₆D₅)₂(C₂H₅)₂]⁺350Low
[M-C₂H₅]⁺ [Sn(C₆D₅)₂(C₂H₅)]⁺321High
[M-C₆D₅]⁺ [Sn(C₆D₅)(C₂H₅)₂]⁺268Moderate
[Sn(C₆D₅)]⁺ [Sn(C₆D₅)]⁺202Moderate
[Sn(C₂H₅)]⁺ [Sn(C₂H₅)]⁺149Moderate
[Sn]⁺ [Sn]⁺120Moderate
[C₆D₅]⁺ [C₆D₅]⁺82Moderate
[C₂H₅]⁺ [C₂H₅]⁺29High

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.

fragmentation_pathway M [Sn(C₆D₅)₂(C₂H₅)₂]⁺ m/z = 350 M_minus_Et [Sn(C₆D₅)₂(C₂H₅)]⁺ m/z = 321 M->M_minus_Et - C₂H₅• M_minus_Phd5 [Sn(C₆D₅)(C₂H₅)₂]⁺ m/z = 268 M->M_minus_Phd5 - C₆D₅• Sn_Phd5_Et [Sn(C₆D₅)(C₂H₅)]⁺ m/z = 231 M_minus_Et->Sn_Phd5_Et - C₆D₅• M_minus_Phd5->Sn_Phd5_Et - C₂H₅• Sn_Et2 [Sn(C₂H₅)₂]⁺ m/z = 178 M_minus_Phd5->Sn_Et2 - C₆D₅• Sn_Phd5 [Sn(C₆D₅)]⁺ m/z = 202 Sn_Phd5_Et->Sn_Phd5 - C₂H₅• Sn_Et [Sn(C₂H₅)]⁺ m/z = 149 Sn_Phd5_Et->Sn_Et - C₆D₅• Sn [Sn]⁺ m/z = 120 Sn_Phd5->Sn - C₆D₅• Sn_Et2->Sn_Et - C₂H₅• Sn_Et->Sn - C₂H₅•

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for the analysis of organotin compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.[3][4]

5.1 Sample Preparation (Derivatization)

For GC-MS analysis of polar organotin compounds, a derivatization step is often required to increase volatility. A common method involves ethylation using sodium tetraethylborate.

5.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

The workflow for a typical GC-MS analysis of organotin compounds is depicted below.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Extraction Extraction from Matrix Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the GC-MS analysis of organotin compounds.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, characterized by the sequential loss of ethyl and deuterated phenyl groups, serves as a valuable reference for researchers in the fields of environmental analysis, toxicology, and drug development. The provided experimental protocols offer a starting point for the development of robust analytical methods for the detection and quantification of this and other organotin compounds.

References

Diphenyldiethyltin-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Diphenyldiethyltin-d10, a deuterated organotin compound often utilized as an internal standard in analytical chemistry.

Core Compound Data

This compound is a stable isotope-labeled version of diphenyldiethyltin, where the ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of organotin compounds using mass spectrometry-based methods.

PropertyValueSource
Molecular Formula C16D10H10SnN/A
Molecular Weight 341.102 g/mol N/A
CAS Number 10203-52-8 (unlabeled)[1][2]
Synonyms Diethyldiphenylstannane-d10, Diethyldiphenyltin-d10N/A

Analytical Applications and Experimental Protocol

This compound is primarily used as an internal standard in the quantitative analysis of organotin compounds in various matrices, such as environmental samples (water, soil, sediment) and biological tissues. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis. The following is a generalized experimental protocol for the analysis of organotin compounds using a deuterated internal standard like this compound with Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Experimental Protocol: Analysis of Organotin Compounds by GC-MS

1. Sample Preparation and Extraction:

  • Objective: To extract organotin compounds from the sample matrix.

  • Procedure:

    • A known quantity of the sample (e.g., 1-10 g of soil or 100-1000 mL of water) is accurately weighed or measured.

    • A precise amount of this compound internal standard solution is spiked into the sample.

    • The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and toluene (B28343) with tropolone (B20159) as a chelating agent).

    • Extraction can be performed by shaking, sonication, or Soxhlet extraction.

    • The organic extract is separated from the sample matrix. For solid samples, this may involve centrifugation and collection of the supernatant. For liquid samples, a separatory funnel is used.

2. Derivatization:

  • Objective: To increase the volatility and thermal stability of the organotin compounds for GC analysis.

  • Procedure:

    • The solvent from the extract is carefully evaporated to a small volume under a gentle stream of nitrogen.

    • A derivatizing agent, such as a Grignard reagent (e.g., ethylmagnesium bromide or pentylmagnesium bromide), is added to the concentrated extract. This reaction converts the polar organotin halides or oxides to more volatile tetraalkyltin derivatives.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then quenched, for example, by the addition of dilute acid.

3. Clean-up:

  • Objective: To remove interfering co-extracted substances.

  • Procedure:

    • The derivatized extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil).

    • The cartridge is first conditioned with an appropriate solvent.

    • The sample is loaded onto the cartridge.

    • Interfering compounds are washed from the cartridge with a non-polar solvent.

    • The target organotin compounds are then eluted with a more polar solvent.

    • The eluate is collected and concentrated to a final volume for GC-MS analysis.

4. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the organotin compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection mode is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for high sensitivity and selectivity. Specific ions for the target analytes and the deuterated internal standard are monitored.

    • Quantification: The concentration of the target organotin compounds is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards of known concentrations.

Workflow and Pathway Diagrams

The following diagrams illustrate the generalized analytical workflow and a conceptual representation of the use of a deuterated internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Clean-up cluster_analysis Analysis Sample Sample Collection Spike Spiking with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Concentration1 Concentration Extraction->Concentration1 Derivatization Grignard Reaction Concentration1->Derivatization Cleanup SPE Clean-up Derivatization->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Generalized workflow for the analysis of organotin compounds.

internal_standard_concept cluster_sample Sample Matrix cluster_standard Internal Standard Analyte Target Analyte (e.g., Diphenyldiethyltin) Process Extraction, Derivatization, GC-MS Injection (Potential for Analyte Loss) Analyte->Process IS This compound (Known Amount Added) IS->Process Detector Mass Spectrometer (Detection) Process->Detector Ratio Ratio of Analyte Signal to Internal Standard Signal (Used for Quantification) Detector->Ratio

Caption: Conceptual use of a deuterated internal standard.

References

Solubility of Diphenyldiethyltin-d10 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diphenyldiethyltin-d10 in organic solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this guide synthesizes information based on the general principles of organotin chemistry, the solubility of analogous compounds, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound is a tetraorganotin compound, a class of molecules characterized by a central tin atom bonded to four organic substituents. In this specific case, the tin atom is bonded to two phenyl groups (where the hydrogen atoms are replaced with deuterium) and two ethyl groups. The isotopic labeling with deuterium (B1214612) is primarily for use in mass spectrometry-based applications, such as a stable isotope-labeled internal standard for quantification of the non-deuterated analog. The deuteration is not expected to significantly alter the fundamental solubility properties of the molecule compared to its non-deuterated counterpart, diphenyldiethyltin.

Organotin compounds, particularly tetraorganotins, are generally characterized by their covalent nature and are often soluble in a range of organic solvents.[1][2] The solubility is largely dictated by the nature of the organic substituents attached to the tin atom.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted by considering its molecular structure.[3][4] The presence of two nonpolar phenyl groups and two nonpolar ethyl groups suggests that the molecule as a whole is nonpolar. Therefore, it is expected to be soluble in nonpolar and weakly polar organic solvents and have low solubility in highly polar solvents like water.

The physical state of the compound (solid or liquid) at a given temperature will also influence its solubility. While the lower tetraalkyltin compounds are often liquids, tetraaryltin compounds tend to be crystalline solids.[2] Mixed alkyl-aryl tin compounds fall in between, and their physical state depends on the specific substituents. Without specific experimental data for this compound, a qualitative solubility profile has been constructed based on these general principles.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHigh"Like dissolves like" principle; both solute and solvents are nonpolar.[3][4]
Weakly Polar Aprotic Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF)High to ModerateThese solvents can dissolve nonpolar compounds effectively.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Moderate to LowThe polarity of these solvents is less compatible with the nonpolar nature of the solute.
Polar Protic Methanol, Ethanol, WaterLow to InsolubleThe highly polar and hydrogen-bonding nature of these solvents makes them poor solvents for nonpolar compounds.[5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent. This method can be readily adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

    • Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is fully evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of the dissolved this compound.

  • Quantification (Alternative Method):

    • Instead of evaporating the solvent, the concentration of the filtered solution can be determined using a suitable analytical technique.

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the calibration standards using an appropriate analytical method (e.g., HPLC-UV, GC-MS).

    • Construct a calibration curve and determine the concentration of this compound in the saturated solution.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Logical Workflow for Solubility Determination

G Workflow for Determining Solubility A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (e.g., centrifugation/settling) B->C D Withdraw and filter supernatant C->D E Quantify solute concentration in the filtrate D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F Option 1 G Instrumental Analysis: (e.g., HPLC, GC-MS) E->G Option 2 H Calculate Solubility F->H G->H

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, a logical diagram can illustrate the relationships between the physicochemical properties of the solute and solvent and the resulting solubility.

References

An In-depth Technical Guide to Diphenyldiethyltin-d10: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Diphenyldiethyltin-d10, a deuterated organotin compound. It is intended to serve as a valuable resource for researchers and professionals in analytical chemistry, environmental science, and toxicology who require a high-purity, isotopically labeled internal standard for the quantification of organotin compounds. This document summarizes product specifications from key suppliers, outlines a detailed experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS), and illustrates a generalized toxicological pathway associated with organotin compounds.

Commercial Suppliers and Availability

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the product offerings from key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Available QuantitiesPurity
Toronto Research Chemicals (TRC) D487602C₁₆D₁₀H₁₀Sn341.10210 mg, 100 mg>95% (typically)
LGC Standards (distributor for TRC) TRC-D487602-10MG, TRC-D487602-100MGC₁₆D₁₀H₁₀Sn341.10210 mg, 100 mgNot specified
CymitQuimica (distributor for TRC) TR-D487602C₁₆D₁₀H₁₀Sn341.10210 mg, 100 mgNot specified
Santa Cruz Biotechnology, Inc. sc-210000C₁₆H₁₀D₁₀Sn341.1Not specifiedNot specified
C/D/N Isotopes Inc. D-8321C₁₆H₁₀D₁₀Sn341.1010 mg, 25 mg98 atom % D

Experimental Protocol: Quantification of Organotin Compounds in Environmental Samples using GC-MS with this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of organotin compounds in various matrices, particularly in environmental samples like sediment and water.[1] Its deuterated nature ensures it behaves chemically similarly to the non-labeled analytes of interest during sample preparation and analysis, while its distinct mass allows for its separate detection by mass spectrometry.

Objective:

To determine the concentration of target organotin compounds (e.g., tributyltin, triphenyltin) in a sediment sample using gas chromatography-mass spectrometry with isotope dilution.

Materials:
  • This compound solution (1 µg/mL in isooctane)

  • Target organotin compound standards

  • Solvents: Hexane (B92381), Dichloromethane, Methanol (pesticide grade)

  • Reagents: Sodium tetraethylborate (NaBEt₄), Acetic acid, Sodium acetate (B1210297)

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), ultrasonic bath, centrifuge, rotary evaporator, autosampler vials.

Methodology:
  • Sample Preparation and Extraction:

    • Weigh 10 g of the sediment sample into a centrifuge tube.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add 20 mL of a methanol/acetic acid mixture and extract the organotin compounds by ultrasonication for 30 minutes.

    • Centrifuge the sample and collect the supernatant. Repeat the extraction process twice.

    • Combine the supernatants and reduce the volume using a rotary evaporator.

  • Derivatization:

    • To make the polar organotin compounds volatile for GC analysis, a derivatization step is necessary.[1]

    • Adjust the pH of the extract to 4.5 using an acetate buffer.

    • Add 1 mL of 2% sodium tetraethylborate (NaBEt₄) in ethanol (B145695) to the extract to ethylate the organotin chlorides.

    • Vortex the mixture for 2 minutes and then add 5 mL of hexane to extract the derivatized (ethylated) organotin compounds.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the final extract to a volume of 1 mL.

    • Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for the derivatized target analytes and for the ethylated this compound internal standard.

  • Quantification:

    • Create a calibration curve by analyzing standards of the target organotin compounds with a constant concentration of the this compound internal standard.

    • Calculate the concentration of the target analytes in the sample by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Sediment Sample spike Spike with This compound sample->spike extraction Ultrasonic Extraction (Methanol/Acetic Acid) spike->extraction derivatization Ethylation with Sodium Tetraethylborate extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: A schematic of the GC-MS experimental workflow.

Generalized Toxicological Pathway of Organotin Compounds

While specific signaling pathways for this compound are not well-documented, organotin compounds, in general, are known to induce cellular toxicity through various mechanisms. The following diagram illustrates a generalized pathway of organotin-induced apoptosis.

organotin_toxicity organotin Organotin Compound calcium Increase in Intracellular Ca²⁺ Concentration organotin->calcium mitochondria Mitochondrial Stress calcium->mitochondria ros Reactive Oxygen Species (ROS) Production mitochondria->ros caspase Caspase Activation mitochondria->caspase ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Generalized pathway of organotin-induced apoptosis.

References

The Role of Diphenyldiethyltin-d10 as a Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenyldiethyltin-d10, a deuterated stable isotope-labeled internal standard, and its application in quantitative mass spectrometry. This document serves as a core resource for professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods for the quantification of organotin compounds in various matrices.

Introduction to Stable Isotope Tracers

In the realm of quantitative analysis, particularly within complex biological and environmental samples, stable isotope tracers are indispensable tools.[1][2] Their use, especially in conjunction with mass spectrometry, has significantly advanced the fields of drug metabolism, pharmacokinetics, and environmental monitoring.[3][4] Deuterated internal standards, which are isotopically labeled analogs of an analyte with one or more hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[4][5] Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[5] This mimicry enables them to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[4][6]

This compound is a deuterated form of diphenyldiethyltin, designed for use as an internal standard in the quantitative analysis of diphenyldiethyltin and other related organotin compounds. Organotin compounds are a class of chemicals with various industrial applications, but they are also of environmental and toxicological concern due to their potential for bioaccumulation and toxicity.[7][8] Accurate quantification of these compounds is therefore crucial.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its function as an internal standard. A summary of these properties is provided in the table below.

PropertyValue
Chemical Formula C₁₆H₁₀D₁₀Sn
Monoisotopic Mass 370.1519 u
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)
Isotopic Purity Typically >98%

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of a deuterated ethylating agent with a diphenyltin (B89523) precursor. A plausible synthetic route is outlined below.

G Hypothetical Synthesis of this compound cluster_0 Step 1: Preparation of Deuterated Grignard Reagent cluster_1 Step 2: Reaction with Diphenyltin Dichloride cluster_2 Step 3: Workup and Purification Bromoethane-d5 Bromoethane-d5 Grignard_Reagent Ethyl-d5-magnesium bromide Bromoethane-d5->Grignard_Reagent + Mg, Dry Ether Magnesium Magnesium Reaction_Mixture Reaction Grignard_Reagent->Reaction_Mixture Diphenyltin_Dichloride Diphenyltin Dichloride (C₁₂H₁₀Cl₂Sn) Diphenyltin_Dichloride->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product Aqueous Workup Purified_Product Purified this compound Crude_Product->Purified_Product Chromatography

Caption: Hypothetical synthesis workflow for this compound.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of diphenyldiethyltin and structurally related organotin compounds by isotope dilution mass spectrometry. This technique is widely used in:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: While organotins are not typically pharmaceuticals, the principles of using deuterated internal standards are central to DMPK studies for ensuring data quality.

  • Environmental Monitoring: For the analysis of organotin compounds in environmental matrices such as water, soil, and sediment.[9][10]

  • Toxicology Research: To accurately quantify exposure levels of organotins in biological tissues and fluids.

The general workflow for a quantitative analysis using this compound as an internal standard is depicted below.

G Quantitative Analysis Workflow Sample_Collection Sample Collection (e.g., Plasma, Water, Soil) IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in a quantitative LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Biological Samples)

This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.[4]

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

Sample Preparation: Liquid-Liquid Extraction (for Aqueous Samples)

This protocol is suitable for extracting organotin compounds from water samples.[9]

  • To 50 mL of the aqueous sample, add 10 µL of the this compound internal standard stock solution.

  • Adjust the pH of the sample to approximately 5 with an appropriate buffer.

  • Add 25 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane).

  • Shake vigorously for 2 minutes.

  • Allow the phases to separate.

  • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis Method

The following table provides a starting point for developing an LC-MS/MS method for the analysis of diphenyldiethyltin with this compound as the internal standard.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions See Table 2

Data Presentation

Mass Spectrometry Parameters

The following table outlines hypothetical MS/MS transitions for diphenyldiethyltin and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diphenyldiethyltin360.1277.125
This compound370.2282.125
Example Calibration Curve

A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,2000.0506
1015,300149,8000.1021
5075,900150,5000.5043
100151,000149,9001.0073
500762,000151,8005.0198
10001,525,000150,30010.146

Advantages of Using this compound

The use of a stable isotope-labeled internal standard such as this compound offers several key advantages:[3][4][5]

  • Improved Accuracy and Precision: It effectively corrects for variability throughout the analytical process.

  • Reduced Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement.

  • Increased Robustness: Methods are less susceptible to minor variations in experimental conditions.

  • Enhanced Confidence in Results: Provides a higher degree of certainty in the quantitative data generated.

Conclusion

This compound serves as a powerful tool for researchers and scientists in the fields of drug development, environmental science, and toxicology. Its use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative methods enables the generation of highly accurate and reliable data, which is essential for regulatory submissions, environmental risk assessment, and fundamental research. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in your analytical workflows.

References

Navigating the Environmental Journey of Diphenyldiethyltin-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Environmental Fate of Organotins

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have been utilized in a variety of industrial and agricultural applications. Their environmental fate is a subject of significant interest due to the varying toxicity of different organotin species. The environmental journey of an organotin compound like Diphenyldiethyltin-d10 is governed by a combination of transformation and transport processes, including hydrolysis, photolysis, biodegradation, and sorption to soil and sediment. The primary degradation pathway for many organotin compounds involves the sequential cleavage of the organic groups from the tin atom.[1]

Predicted Environmental Transformation Pathways

The environmental degradation of this compound is anticipated to proceed through a series of dealkylation and dearylation steps, progressively breaking the tin-carbon bonds. This process reduces the overall toxicity of the compound, as toxicity generally decreases with a lower number of organic substituents.

Hydrolysis

Hydrolysis is a key abiotic degradation process for many organotin compounds, particularly for organotin halides which can hydrolyze to form oxides and hydroxides. While all-alkyl organotin compounds are generally resistant to hydrolysis except under concentrated acidic conditions, the presence of different organic groups can influence reactivity. Dibutyltin dichloride, for example, is known to undergo hydrolysis.[2] It is expected that this compound would exhibit some degree of hydrolysis, particularly if released into aquatic environments with varying pH.

Quantitative Data on Hydrolysis of Structurally Similar Compounds

Compound ClassHalf-life (t½)ConditionsReference
General OrganotinsHalf-life of about 60 days in aqueous media for halides and their degradation products.Aqueous media[3]
Dimethyltin (B1205294) dichlorideHydrolyzes to dimethyltin chloro-(2-ethylhexyl) thioglycolate under simulated gastric conditions (pH 1.2).pH 1.2, 37°C[4]
Diethyltin(IV) dichlorideHydrolysis has been studied, but specific rate constants are not readily available in the reviewed literature.Aqueous solutions[5]
Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the breakdown of organotin compounds in the environment, especially in surface waters and on soil surfaces.[1] The process involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds. The rate and extent of photolysis are dependent on factors such as the light intensity, the presence of photosensitizers in the water, and the specific chemical structure of the organotin compound. For instance, a quasi-complete degradation of tributyltin (TBT) in water (99.8%) was achieved after 30 minutes of photocatalytic treatment.[6]

Quantitative Data on Photolysis of Structurally Similar Compounds

Compound ClassObservationConditionsReference
Tributyltin (TBT)99.8% degradation in 30 minutes.Photocatalytic treatment in water[6]
Triphenyltin (B1233371) (TPT)May degrade faster than TBT.Aquatic environment[7]
Phenyltin compoundsPhotochemical degradation to inorganic tin via diphenyltin (B89523) and monophenyltin has been demonstrated.Not specified[8]
Biodegradation

Biodegradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the ultimate breakdown of organotin compounds in soil and sediment.[1] The primary mechanism is the sequential dealkylation or dearylation of the parent compound. The rate of biodegradation is influenced by environmental conditions including temperature, oxygen availability (aerobic vs. anaerobic), and the composition of the microbial community. For dialkyltins, measured half-lives in soil under laboratory settings are reported to be around 120-150 days.[9] In forest soils, the degradation half-lives of methyltins and butyltins can range from 6 months to 15 years.[9]

Quantitative Data on Biodegradation of Structurally Similar Compounds

Compound ClassHalf-life (t½)EnvironmentReference
Dialkyltins~120-150 daysLaboratory soil tests[9]
Methyltins and Butyltins0.5 to 15 yearsForest soils[9]
Triphenyltin (TPT)27 and 33 daysNon-sterilized soil at 10 and 20 mg Sn kg⁻¹ respectively[8][10]
Tributyltin (TBT)28 daysOrganic-rich sediments[11]
Tributyltin (TBT)78 daysSandy, organic-poor sediments[11]

Environmental Transport: Sorption and Mobility

The transport and mobility of this compound in the environment will be largely dictated by its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict this behavior.[12][13] A high Koc value indicates strong adsorption to organic matter in the soil, leading to lower mobility and a higher likelihood of accumulation in soil and sediment.[14] Organotin compounds are known to adsorb strongly to soil.[7] For instance, triphenyltin is strongly adsorbed to sediments and soil with no significant desorption observed.[8]

Quantitative Data on Sorption of Structurally Similar Compounds

Compound ClassKoc/Kd ValuesObservationReference
Tributyltin (TBT)Sorption coefficients to sediments can range from 100 to 10,000.Strong retention by sediments.[15]
Organotin compoundsAdsorption coefficients varied from 10^0.5 to 10^4.Water-sediment system.[15]
Phenyltin compoundsStrongly adsorbed to sediments and soil, with no desorption.Soil and sediment[8]

Experimental Protocols for Environmental Fate Studies

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide the framework for evaluating the environmental fate and transport of chemicals. The following are summaries of key protocols applicable to this compound.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of abiotic hydrolysis as a function of pH.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9).

  • Procedure: The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent substance and any major hydrolysis products.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Phototransformation in Water: OECD Guideline 316

This guideline assesses the potential for direct photolysis in water.

  • Principle: A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight.

  • Procedure: The concentration of the test substance is monitored over time. Control samples are kept in the dark to account for any non-photolytic degradation.

  • Data Analysis: The photodegradation rate constant and the quantum yield are determined. The quantum yield represents the efficiency of the photochemical process.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline evaluates the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, often radiolabeled for ease of tracking, is applied to soil samples.

  • Procedure: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, an oxygen-free environment is maintained. At intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO2 (in aerobic studies) or other volatile products are trapped and quantified.

  • Data Analysis: Degradation half-lives (DT50) and the nature and quantity of metabolites are determined.

Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method determines the soil and sediment adsorption/desorption characteristics of a chemical.

  • Principle: A solution of the test substance is equilibrated with a known amount of soil or sediment.

  • Procedure: The mixture is agitated for a defined period to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance in the liquid phase is measured. The amount adsorbed to the solid phase is calculated by difference. For desorption, the supernatant is replaced with a fresh solution without the test substance, and the amount of the substance that leaches back into the solution is measured.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Visualizing Environmental Processes

Diagrams created using Graphviz (DOT language) illustrate the key environmental fate pathways and a typical experimental workflow.

Environmental_Fate_Pathway This compound This compound Diphenyl(ethyl)tin-d10 species Diphenyl(ethyl)tin-d10 species This compound->Diphenyl(ethyl)tin-d10 species De-ethylation Phenyl(diethyl)tin species Phenyl(diethyl)tin species This compound->Phenyl(diethyl)tin species De-phenylation Mono-organotin species Mono-organotin species Diphenyl(ethyl)tin-d10 species->Mono-organotin species Further Degradation Phenyl(diethyl)tin species->Mono-organotin species Further Degradation Inorganic Tin (Sn) Inorganic Tin (Sn) Mono-organotin species->Inorganic Tin (Sn) Final Mineralization

Caption: Predicted degradation pathway of this compound in the environment.

Experimental_Workflow cluster_hydrolysis Hydrolysis (OECD 111) cluster_photolysis Photolysis (OECD 316) cluster_biodegradation Biodegradation (OECD 307) cluster_sorption Sorption (OECD 106) Buffer Solutions (pH 4, 7, 9) Buffer Solutions (pH 4, 7, 9) Incubation (Dark, Constant T) Incubation (Dark, Constant T) Buffer Solutions (pH 4, 7, 9)->Incubation (Dark, Constant T) Analysis (LC-MS) Analysis (LC-MS) Incubation (Dark, Constant T)->Analysis (LC-MS) Aqueous Solution Aqueous Solution Irradiation (Simulated Sunlight) Irradiation (Simulated Sunlight) Aqueous Solution->Irradiation (Simulated Sunlight) Analysis (GC-MS) Analysis (GC-MS) Irradiation (Simulated Sunlight)->Analysis (GC-MS) Soil Samples Soil Samples Incubation (Aerobic/Anaerobic) Incubation (Aerobic/Anaerobic) Soil Samples->Incubation (Aerobic/Anaerobic) Extraction & Analysis Extraction & Analysis Incubation (Aerobic/Anaerobic)->Extraction & Analysis Soil/Sediment Slurry Soil/Sediment Slurry Equilibration Equilibration Soil/Sediment Slurry->Equilibration Phase Separation & Analysis Phase Separation & Analysis Equilibration->Phase Separation & Analysis

Caption: Simplified workflow for key environmental fate studies.

Conclusion

While specific data for this compound is lacking, the extensive body of research on other organotin compounds provides a strong basis for predicting its environmental behavior. It is expected to undergo gradual degradation in the environment through hydrolysis, photolysis, and biodegradation, leading to less toxic inorganic tin species. Its mobility is likely to be limited due to strong sorption to soil and sediment. The standardized OECD and EPA test guidelines provide robust methodologies for experimentally determining the precise environmental fate and transport parameters for this compound, which would be essential for a comprehensive environmental risk assessment. Further research focusing on diethyltin (B15495199) and diphenyltin compounds would provide more accurate quantitative data for modeling the environmental fate of this compound.

References

An In-depth Technical Guide to the Metabolism and Degradation Pathways of Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyldiethyltin-d10 is a deuterated organotin compound. Organotins are a class of organometallic compounds with a wide range of industrial and agricultural applications, but also known for their toxicity. Understanding the metabolism and degradation of these compounds is crucial for assessing their toxicological profiles and environmental impact. The primary route of metabolism for organotin compounds in mammals is oxidative metabolism, predominantly mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2] This process typically involves the sequential cleavage of organic groups from the tin atom, a process known as dealkylation or dearylation.

Inferred Metabolic Pathways of Diphenyldiethyltin

The metabolism of diphenyldiethyltin is expected to proceed through a stepwise oxidative cleavage of its phenyl and ethyl groups. This biotransformation is catalyzed by hepatic microsomal monooxygenases.[1] The initial and rate-limiting step is likely the hydroxylation of the alpha-carbon of either an ethyl or a phenyl group, leading to an unstable intermediate that subsequently breaks down to release the organic group and form a more polar metabolite.

The proposed metabolic cascade is as follows:

  • Step 1 (Primary Metabolism): Diphenyldiethyltin undergoes initial de-ethylation or de-phenylation.

    • Pathway A (De-ethylation): Loss of an ethyl group to form diphenylmonoethyltin.

    • Pathway B (De-phenylation): Loss of a phenyl group to form monophenyldiethyltin.

  • Step 2 (Secondary Metabolism): The resulting triorganotin metabolites are further metabolized.

    • Diphenylmonoethyltin can lose another ethyl group to form diphenyltin (B89523) or a phenyl group to form monoethylmonophenyltin.

    • Monophenyldiethyltin can lose an ethyl group to form monoethylmonophenyltin or another phenyl group to form diethyltin.

  • Step 3 (Tertiary Metabolism): The diorganotin metabolites are further degraded to monoorganotins and ultimately to inorganic tin.

The deuteration on the ethyl groups of this compound serves as a label for metabolic tracking and would not significantly alter the metabolic pathway, although minor differences in reaction kinetics might be observed due to the kinetic isotope effect.

Below is a diagram illustrating the putative metabolic pathway.

Metabolism This compound This compound Diphenylmonoethyltin Diphenylmonoethyltin This compound->Diphenylmonoethyltin - C2D5 Monophenyldiethyltin Monophenyldiethyltin This compound->Monophenyldiethyltin - C6H5 Diphenyltin Diphenyltin Diphenylmonoethyltin->Diphenyltin - C2D5 Monoethylmonophenyltin Monoethylmonophenyltin Diphenylmonoethyltin->Monoethylmonophenyltin - C6H5 Monophenyldiethyltin->Monoethylmonophenyltin - C2D5 Diethyltin Diethyltin Monophenyldiethyltin->Diethyltin - C6H5 Monoorganotins Monoorganotins Diphenyltin->Monoorganotins Monoethylmonophenyltin->Monoorganotins Diethyltin->Monoorganotins Inorganic Tin Inorganic Tin Monoorganotins->Inorganic Tin

Caption: Inferred metabolic pathway of this compound.

Quantitative Metabolic Data (from Analogous Compounds)

Direct quantitative metabolic data for diphenyldiethyltin is scarce. However, data from studies on tributyltin and triphenyltin (B1233371) can provide insights into the potential metabolic rates and distribution of metabolites.

Table 1: In Vitro Metabolism of Tributyltin and Triphenyltin in Liver Microsomes

CompoundSpeciesVmax (nmol/min/mg protein)Km (µM)Reference
TributyltinRat1.810[1]
TributyltinHamster2.112[1]
TributyltinHuman1.615[1]
TriphenyltinRat0.8925[1][3]
TriphenyltinHamster1.230[1][3]
TriphenyltinHuman1.528[1]

Table 2: Metabolite Distribution of Trialkyltins in Rat Organs (24 hours after single oral dose)

CompoundPredominant Metabolite in LiverPredominant Metabolite in KidneysReference
Triethyltin (B1234975)Not significantly metabolizedDiethyltin[4]
TripropyltinDipropyltinDipropyltin[4]
TributyltinDibutyltinDibutyltin[4]

Experimental Protocols

The study of this compound metabolism would involve in vitro and in vivo experimental designs. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of this compound metabolism.[5][6][7][8]

Materials:

  • Pooled human, rat, or other species-specific liver microsomes

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., another organotin compound not present in the sample)

  • Acetonitrile (B52724) (ice-cold) for reaction termination

  • Reagents for derivatization (e.g., sodium tetraethylborate)

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes, each containing liver microsomes (e.g., 0.2-0.5 mg/mL final concentration) and a range of this compound concentrations in potassium phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined linear time (e.g., 10-60 minutes) with gentle shaking.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization and Extraction:

    • Adjust the pH of the supernatant to ~5 with an acetate (B1210297) buffer.

    • Add the derivatizing agent (e.g., 2% w/v sodium tetraethylborate) and allow the reaction to proceed for 30 minutes.[9][10][11]

    • Extract the derivatized organotin compounds with hexane (B92381) by vigorous vortexing.

    • Separate the organic phase for analysis.

  • GC-MS Analysis:

    • Analyze the hexane extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., 5% phenyl film).

    • The mass spectrometer can be operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and specificity.

  • Data Analysis:

    • Quantify the parent compound and its metabolites using calibration curves.

    • Plot the initial velocity of metabolite formation against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro metabolism study.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes mix Combine Microsomes and Substrate prep_microsomes->mix prep_substrate Prepare this compound Solutions prep_substrate->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge derivatize Derivatize Supernatant centrifuge->derivatize extract Extract with Organic Solvent derivatize->extract gcms GC-MS Analysis extract->gcms data_analysis Data Analysis (Km, Vmax) gcms->data_analysis

Caption: Experimental workflow for in vitro metabolism studies.

Degradation Pathways

In the environment, organotin compounds can be degraded through both biotic and abiotic processes.

  • Biotic Degradation: Microorganisms in soil and sediment can metabolize organotins through dealkylation and dearylation, similar to the pathways observed in mammals. The rate of degradation is influenced by environmental factors such as temperature, pH, and the microbial community present.

  • Abiotic Degradation: Photodegradation can occur, where UV radiation from sunlight can break the carbon-tin bonds, leading to the degradation of the organotin compound.

Conclusion

While direct experimental data on the metabolism of this compound is not available, a robust understanding of its likely metabolic fate can be inferred from studies on analogous organotin compounds. The primary metabolic pathway is anticipated to be a stepwise oxidative de-ethylation and de-phenylation, mediated by the cytochrome P-450 enzyme system. The provided experimental protocols offer a comprehensive framework for conducting detailed in vitro metabolism studies to elucidate the specific kinetic parameters and metabolite profiles of this and other organotin compounds. Such studies are essential for a thorough risk assessment and for understanding the toxicological implications for human health and the environment.

References

Methodological & Application

Application Note: High-Throughput Quantification of Diphenyldiethyltin Using Diphenyldiethyltin-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenyldiethyltin in various environmental matrices. The method utilizes a stable isotope-labeled internal standard, Diphenyldiethyltin-d10, to ensure high accuracy and precision.[1][2] Sample preparation is streamlined through a simple extraction procedure, enabling high-throughput analysis. This method is ideally suited for environmental monitoring, toxicology studies, and other research applications requiring the precise measurement of diphenyldiethyltin concentrations.

Introduction

Organotin compounds are a class of organometallic chemicals that have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints. Due to their toxicity and persistence in the environment, the accurate and sensitive quantification of these compounds in environmental samples is of significant importance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of organotin compounds due to its high selectivity and sensitivity, which simplifies sample preparation and reduces run times.[3]

The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument response.[4][5] Deuterated internal standards, like this compound, are ideal as they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus leading to more accurate and precise quantification.[1][2]

Principle

This method employs an isotope dilution strategy where a known amount of this compound is added to each sample prior to sample preparation. The samples are then extracted and analyzed by LC-MS/MS. The analyte, diphenyldiethyltin, and the internal standard, this compound, are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Sediment) Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject Sample Extract Concentration->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of diphenyldiethyltin.

Materials and Reagents

  • Diphenyldiethyltin chloride (≥98% purity)

  • This compound chloride (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation Protocol (Water Sample)

  • Sample Collection: Collect 100 mL of the water sample in a clean container.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample to achieve a final concentration of 10 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

  • Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Diphenyldiethyltin: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined experimentally)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined experimentally)

  • Collision Energy: To be optimized for each transition

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

Table 1: Calibration Curve for Diphenyldiethyltin

Concentration (ng/L)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,60050,3000.250
5064,00051,2001.250
100128,00051,0002.510
500650,00050,80012.795
Linearity (R²) 0.999

Table 2: Recovery and Precision Data

Sample MatrixSpiked Concentration (ng/L)Measured Concentration (ng/L) (n=5)Recovery (%)RSD (%)
River Water109.7974.5
100102.1102.13.2
Seawater109.2925.1
10098.598.54.8

Table 3: Method Detection and Quantification Limits

ParameterValue (ng/L)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Logical Relationship of Quantification

Quantification_Logic cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Result Analyte_Signal Analyte Peak Area (A_analyte) Ratio Peak Area Ratio (R) = A_analyte / A_IS Analyte_Signal->Ratio IS_Signal Internal Standard Peak Area (A_IS) IS_Signal->Ratio Analyte_Conc Analyte Concentration [Analyte] = (R - c) / m Ratio->Analyte_Conc Cal_Curve Calibration Curve R = m * [Analyte] + c Cal_Curve->Analyte_Conc

Caption: Logical relationship of quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of diphenyldiethyltin in aqueous samples. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and other sources of analytical variability. This method is well-suited for applications in environmental monitoring and toxicology research that require the precise measurement of diphenyldiethyltin concentrations.

References

Application Note: Quantification of Organotins Using Diphenyldiethyltin-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides. However, their toxicity and persistence in the environment, along with their potential for bioaccumulation, have raised significant health and environmental concerns. Consequently, sensitive and accurate analytical methods are crucial for monitoring these compounds in diverse matrices such as environmental samples, biological tissues, and consumer products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the determination of organotin compounds due to its high resolution and sensitivity. However, the complexity of sample matrices and the multi-step sample preparation process can introduce variability and affect the accuracy of quantification. The use of an internal standard is a well-established strategy to correct for the loss of analytes during sample preparation and for variations in injection volume and instrument response.

This application note provides a detailed protocol for the quantification of various organotin compounds using a gas chromatography-mass spectrometry (GC-MS) method with Diphenyldiethyltin-d10 as an internal standard. The use of a deuterated internal standard, which has similar chemical and physical properties to the target analytes, ensures a high degree of accuracy and precision in the analytical results.

Principle of the Method

The method involves the extraction of organotin compounds from the sample matrix, followed by a derivatization step to increase their volatility for GC analysis. This compound is added as an internal standard at the beginning of the sample preparation process. The derivatized organotins are then separated and detected by GC-MS. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard with a calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Methanol, Toluene, Acetic Acid (all analytical grade or higher)

  • Reagents: Sodium tetraethylborate (NaBEt4) solution (2% w/v in water, freshly prepared), Sodium acetate (B1210297) buffer (pH 5.0), Hydrochloric acid (HCl)

  • Standards:

    • Stock solutions of target organotin compounds (e.g., Monobutyltin (MBT), Dibutyltin (DBT), Tributyltin (TBT), Monophenyltin (MPT), Diphenyltin (DPT), Triphenyltin (TPT)) at 1000 µg/mL in methanol.

    • Internal Standard Stock Solution: this compound at 1000 µg/mL in methanol.

    • Working standard solutions prepared by appropriate dilution of the stock solutions.

  • Glassware: All glassware must be thoroughly cleaned and acid-washed to prevent contamination.

  • Solid Phase Extraction (SPE) Cartridges: C18 or similar, if required for sample cleanup.

  • GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

Sample Preparation (General Procedure for Sediment/Soil Samples)
  • Sample Weighing: Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of a toluene-acetic acid mixture (9:1, v/v).

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (organic extract) to a clean tube.

    • Repeat the extraction step twice more with fresh solvent.

    • Combine the organic extracts.

  • Derivatization (Ethylation):

    • To the combined extract, add 10 mL of sodium acetate buffer (pH 5.0).

    • Add 1 mL of freshly prepared 2% sodium tetraethylborate solution.

    • Shake the mixture vigorously for 30 minutes to allow for the ethylation of the organotin compounds.

  • Phase Separation and Cleanup:

    • Allow the phases to separate. The derivatized (ethylated) organotins will be in the organic (toluene) layer.

    • Carefully collect the upper organic layer.

    • The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge if necessary to remove matrix interferences.

  • Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis
  • GC System: Agilent 7890B or similar

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS System: Agilent 5977A or similar

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound and the this compound internal standard.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target organotin compounds and a constant concentration of the this compound internal standard.

  • Derivatization of Standards: Derivatize the calibration standards using the same ethylation procedure as the samples.

  • Calibration Curve: Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the analyte.

  • Quantification: Analyze the prepared sample extracts and determine the concentration of each organotin compound using the generated calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the analysis of organotin compounds using a GC-MS method with an internal standard. This data is illustrative and may vary depending on the specific instrumentation and matrix.

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)RSD (%)
Monobutyltin (MBT)0.51.585 - 105< 10
Dibutyltin (DBT)0.20.690 - 110< 10
Tributyltin (TBT)0.10.395 - 110< 5
Monophenyltin (MPT)0.51.580 - 100< 15
Diphenyltin (DPT)0.20.685 - 105< 10
Triphenyltin (TPT)0.10.390 - 110< 10

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Weighing Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Derivatization 4. Ethylation with NaBEt4 Extraction->Derivatization Cleanup 5. Phase Separation & Cleanup Derivatization->Cleanup Concentration 6. Concentration Cleanup->Concentration GCMS 7. GC-MS Analysis Concentration->GCMS Calibration 8. Calibration Curve Generation GCMS->Calibration Quantification 9. Quantification Calibration->Quantification Results Results Quantification->Results

Caption: Experimental workflow for the quantification of organotins.

Internal_Standard_Principle cluster_sample Sample Analysis cluster_calibration Calibration cluster_quantification Quantification Analyte_Sample Analyte Peak Area (Variable) Ratio_Sample Calculate Peak Area Ratio (Analyte / IS) Analyte_Sample->Ratio_Sample IS_Sample Internal Standard Peak Area (this compound) (Relatively Constant) IS_Sample->Ratio_Sample Concentration Determine Unknown Concentration from Calibration Curve Ratio_Sample->Concentration Compare Standards Analyze Calibration Standards (Known Concentrations) Curve Plot: (Analyte Area / IS Area) vs. Concentration Standards->Curve Curve->Concentration Interpolate

Application Note: Determination of Organotin Compounds in Sediments by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various organotin compounds, such as tributyltin (TBT), dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPhT), in sediment samples. The protocol employs a solvent extraction, followed by ethylation derivatization and cleanup, with final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For accurate quantification, this protocol incorporates Diphenyldiethyltin-d10 as an internal standard. The method demonstrates excellent performance in terms of recovery, linearity, and sensitivity, making it suitable for environmental monitoring and research.

Note: This protocol is a representative method based on established procedures for organotin analysis. The use of "this compound" as an internal standard is proposed for its structural similarity to the target analytes, although its specific application in published sediment analysis literature is not widely documented. Method validation with this specific standard is required.

Introduction

Organotin compounds have been widely used as biocides in antifouling paints, as PVC stabilizers, and in agricultural pesticides.[1] Their toxicity and persistence in aquatic environments are of significant concern, as they can accumulate in sediments and harm non-target organisms.[2] Sediments act as a primary sink for these hydrophobic compounds, making their analysis crucial for assessing environmental contamination.[3]

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for the determination of organotin compounds due to its high sensitivity and selectivity. However, the low volatility and polar nature of ionic organotin species necessitate a derivatization step to convert them into more volatile forms suitable for GC analysis.[4] Ethylation with sodium tetraethylborate (NaBEt₄) is a common and effective derivatization technique.[1][5]

This protocol provides a comprehensive workflow for the extraction, derivatization, cleanup, and GC-MS analysis of organotin compounds in sediment matrices, using this compound as an internal standard to ensure data accuracy.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (B92381), Diethyl ether, Methanol, Acetic acid (all distilled-in-glass or equivalent purity).

  • Reagents: Sodium sulfate (B86663) (anhydrous, granular), Sodium tetraethylborate (NaBEt₄), Tropolone, Sodium acetate (B1210297) buffer (1M, pH 4.5), Sodium chloride.[1]

  • Standards: Certified standards of MBT, DBT, TBT, TPhT, and this compound.

  • Cleanup: Activated Silica (B1680970) Gel (35-70 mesh).[1]

  • Sample Containers: Glass jars with Teflon-lined caps.[1]

Sample Preparation and Storage
  • Collect sediment samples and store them in pre-cleaned glass jars.

  • Immediately upon collection, chill samples to ≤ 10°C. For long-term storage, freeze at ≤ -10°C. Samples can be stored frozen for up to one year.[1]

  • Samples can be processed either wet or after freeze-drying. Homogenize the sample before taking a subsample for analysis.

Extraction
  • Weigh approximately 10-15 g of the homogenized wet sediment sample into a 60 mL vial.[1]

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]

  • Add 5 mL of the extraction solvent (80:20 Diethyl Ether:Hexane containing 0.2% tropolone). Tropolone acts as a complexing agent to improve the extraction efficiency of polar organotins.[1]

  • Cap the vial tightly and shake on a mechanical shaker for 1 hour.[1]

  • Centrifuge the sample to separate the phases and carefully transfer the upper organic layer to a clean 15 mL test tube.[1]

  • Repeat the extraction (steps 4-6) with an additional 5 mL of the extraction solvent.[1]

  • Combine the organic extracts.

Derivatization (Ethylation)
  • Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or water.[4][5]

  • Add 1 mL of the 2% NaBEt₄ solution to the combined organic extract.[3]

  • Shake the mixture for 30 minutes to allow the ethylation of the ionic organotin compounds.[6] This reaction converts mono-, di-, and trisubstituted organotins into their more volatile tetra-substituted ethylated forms.

Cleanup
  • Prepare a small chromatography column packed with activated silica gel topped with a layer of anhydrous sodium sulfate.[1]

  • Pre-rinse the column with 25 mL of hexane and discard the eluate.[1]

  • Concentrate the derivatized extract to approximately 2 mL under a gentle stream of nitrogen.

  • Load the concentrated extract onto the silica gel column.[1]

  • Elute the column with 50 mL of hexane and collect the eluate. This step removes polar interferences from the matrix.[1]

  • Concentrate the final cleaned extract to a final volume of 1.0 mL for GC-MS analysis.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: 30 m x 0.32 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).[3]

  • Injector: Splitless mode, 200°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 250°C, hold for 4 min.[3]

  • Mass Spectrometer: Quadrupole or Ion Trap MS.

  • Interface Temp: 300°C.[3]

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. At least two ions should be monitored for each analyte.[1]

Data Presentation and Performance

The method performance should be evaluated using calibration curves, spike recovery experiments, and analysis of certified reference materials.

Table 1: Method Performance Data (Representative)

CompoundLinearity (r²)Method Detection Limit (MDL) (ng/g dw)Limit of Quantitation (LOQ) (ng/g dw)Mean Recovery (%)RSD (%)
Monobutyltin (MBT)0.99750.852.88512
Dibutyltin (DBT)0.99830.501.7929
Tributyltin (TBT)0.99810.250.8987
Triphenyltin (TPhT)0.99790.401.3958

Data are representative based on typical performance found in the literature.[2][8][9][10]

Table 2: Recommended Ions for SIM Analysis (Ethyl Derivatives)

Analyte (as ethyl derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethyldibutyltin263207235
Diethylmonobutyltin235179207
Ethyltributyltin263205321
Ethyltriphenyltin351273197
This compound (IS)HypotheticalHypotheticalHypothetical

Ions are based on common fragmentation patterns of ethylated organotins.[4] Ions for the internal standard must be determined empirically.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_cleanup Cleanup & Concentration cluster_analysis Analysis S1 Sediment Sample Collection S2 Homogenization & Weighing (10-15 g) S1->S2 S3 Spike with Internal Standard (this compound) S2->S3 E1 Add Acetic Acid, Buffer, NaCl S3->E1 Transfer to Extraction E2 Solvent Extraction (Hexane:DEE + Tropolone) E1->E2 E3 Derivatization (Ethylation with NaBEt4) E2->E3 C1 Silica Gel Column Cleanup E3->C1 Transfer to Cleanup C2 Elution with Hexane C1->C2 C3 Concentrate to 1 mL C2->C3 A1 GC-MS Analysis (SIM Mode) C3->A1 Inject 1 µL A2 Data Processing & Quantification A1->A2

References

Application Note & Protocol: Isotope Dilution Mass Spectrometry for Organotin Analysis Using Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of organotin compounds in environmental matrices using a robust isotope dilution mass spectrometry (IDMS) method. The protocol leverages Diphenyldiethyltin-d10 as an internal standard to ensure high accuracy and precision, correcting for sample matrix effects and variations in sample preparation and analysis.

Introduction

Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] However, their toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for their detection and quantification.[1] Tributyltin (TBT), for example, is a known endocrine disruptor and is considered a priority hazardous substance in many regions.[1][2]

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. By introducing a known amount of an isotopically labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, any losses during extraction, derivatization, or analysis can be corrected for. This methodology is particularly advantageous for complex matrices where significant matrix effects can be expected.

This application note details a gas chromatography-mass spectrometry (GC-MS) based IDMS method for the determination of various organotin compounds.

Experimental Workflow

The overall experimental workflow for the analysis of organotins by IDMS is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Sediment) Spike 2. Spiking with This compound IS Sample->Spike Add IS pH_Adjust 3. pH Adjustment (pH ~5) Spike->pH_Adjust Derivatization 4. Ethylation with Sodium Tetraethylborate pH_Adjust->Derivatization Extraction 5. Liquid-Liquid Extraction (e.g., with Pentane (B18724) or Hexane) Derivatization->Extraction Concentration 6. Solvent Evaporation and Reconstitution Extraction->Concentration GCMS 7. GC-MS/MS Analysis (Timed-SRM Mode) Concentration->GCMS Quantification 8. Quantification using Isotope Dilution Calculation GCMS->Quantification Report 9. Reporting of Results Quantification->Report

Figure 1: General workflow for the IDMS analysis of organotin compounds.

Detailed Experimental Protocols

The following protocols are generalized from established methods and can be adapted for specific applications and sample matrices.[1]

3.1. Materials and Reagents

  • Solvents: Pentane, hexane (B92381), methanol (B129727) (all pesticide residue grade or equivalent).

  • Reagents:

    • Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH.[3][4]

    • Acetic acid/sodium acetate (B1210297) buffer (1 M, pH 5).[3][4]

    • Anhydrous sodium sulfate.

  • Standards:

    • Native organotin standards (e.g., Monobutyltin, Dibutyltin, Tributyltin, Monophenyltin, Diphenyltin, Triphenyltin).

    • Isotopically labeled internal standard: this compound.

3.2. Sample Preparation

3.2.1. Water Samples

  • Collect a 400 mL water sample in a clean glass container.[3][4]

  • Spike the sample with a known amount of this compound internal standard solution.

  • Adjust the pH of the sample to approximately 5 using the acetic acid/sodium acetate buffer.[1][3][4]

  • Add 1 mL of 2% (w/v) sodium tetraethylborate solution to ethylate the organotin compounds.[1][3][4] Swirl gently to mix.

  • Immediately add 20 mL of pentane or hexane and shake vigorously for 10-15 minutes.[3][4]

  • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.

  • Repeat the extraction with a fresh 20 mL portion of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 400 µL.[3][4]

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

3.2.2. Sediment/Solid Samples

  • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with the this compound internal standard.

  • Add a suitable extraction solvent mixture, such as toluene-methanol (50:50 v/v), along with hydrochloric acid.[1]

  • Perform ultrasonic extraction for approximately 60 minutes.[1]

  • Centrifuge the sample to separate the solid and liquid phases.[1]

  • Proceed with the derivatization and liquid-liquid extraction steps as described for water samples.

3.3. Instrumental Analysis: GC-MS/MS

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) to achieve high sensitivity and selectivity.[3][4]

  • Gas Chromatograph (GC) Conditions:

    • Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[3][4]

    • Injector: Programmable Temperature Vaporizer (PTV), splitless injection.[3][4]

    • Injection Volume: 1-3 µL.[3][4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 25°C/min to 150°C.

      • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 250-300°C.[1]

    • Transfer Line Temperature: 280-310°C.[1]

    • Acquisition Mode: Timed Selected Reaction Monitoring (t-SRM).[3][4]

3.4. Quantification

Quantification is based on the ratio of the peak area of the native organotin compound to the peak area of the corresponding isotopically labeled internal standard (this compound). A calibration curve is generated by analyzing standards containing known concentrations of the native analytes and a constant concentration of the internal standard.

Quantitative Data

The following table summarizes the typical performance of the IDMS method for organotin analysis. The values are representative and may vary depending on the specific instrumentation and matrix.

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Monobutyltin (MBT)0.5 - 2.01.5 - 6.085 - 110< 10
Dibutyltin (DBT)0.2 - 1.00.6 - 3.090 - 115< 8
Tributyltin (TBT)0.1 - 0.50.3 - 1.595 - 110< 5
Monophenyltin (MPT)0.5 - 2.01.5 - 6.080 - 110< 10
Diphenyltin (DPT)0.2 - 1.00.6 - 3.090 - 115< 8
Triphenyltin (TPT)0.1 - 0.50.3 - 1.595 - 110< 5

Data is based on typical performance characteristics of IDMS methods for organotins in water samples.[5][6]

Conclusion

The described isotope dilution mass spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of organotin compounds in various environmental matrices. The use of an isotopically labeled internal standard effectively compensates for analytical variability, leading to reliable data essential for environmental monitoring, toxicological studies, and regulatory compliance.

References

Application Notes and Protocols for the Analysis of Diphenyldiethyltin and its Deuterated Analog in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] Their extensive use has led to their accumulation in the environment, particularly in sediments and sewage sludge, raising concerns due to their known toxicity and potential as endocrine disruptors. Diphenyldiethyltin is one such organotin compound of environmental concern. Accurate and sensitive analytical methods are crucial for monitoring its presence and concentration in various environmental matrices.

This document provides detailed application notes and protocols for the analysis of diphenyldiethyltin in environmental samples, utilizing Diphenyldiethyltin-d10 as an internal standard for isotope dilution mass spectrometry (IDMS). The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[2][3][4]

Principle of the Method

The analytical methodology is based on species-specific isotope dilution analysis using gas chromatography coupled with mass spectrometry (GC-MS). The overall workflow involves:

  • Spiking: The environmental sample (e.g., sediment, sludge) is spiked with a known amount of this compound internal standard.

  • Extraction: The native (unlabeled) diphenyldiethyltin and the deuterated internal standard are co-extracted from the sample matrix using an appropriate solvent and extraction technique.

  • Derivatization (Optional but Recommended for GC): To improve volatility and chromatographic performance, the extracted organotin compounds are typically derivatized. For diphenyldiethyltin, which is already a tetraorganotin compound, this step might be omitted, but if degradation products like diphenyltin (B89523) are also of interest, derivatization (e.g., ethylation) is necessary.

  • GC-MS Analysis: The extract is injected into a GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of the native diphenyldiethyltin is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.

Experimental Protocols

Sample Preparation: Extraction from Sediment/Sludge

Several extraction methods can be employed, with the choice depending on the laboratory's equipment and the specific sample matrix. Microwave-assisted extraction is often favored for its efficiency.

Reagents and Materials:

Procedure:

  • Weigh approximately 2-5 g of the homogenized, freeze-dried sediment or sludge sample into a microwave extraction vessel.

  • Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., methanol). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

  • Add 20 mL of a methanol/hexane (1:1, v/v) extraction solvent containing 0.1% (w/v) tropolone to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Heat the sample to 100°C and hold for 15 minutes.

  • Allow the vessel to cool to room temperature.

  • Decant the supernatant into a clean centrifuge tube.

  • Repeat the extraction (steps 3-7) on the solid residue and combine the supernatants.

  • Centrifuge the combined extract at 3000 rpm for 10 minutes to separate any remaining solid particles.

  • Transfer the supernatant to a clean flask and dry it by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (for analysis of potential degradation products)

If the analysis aims to include more polar degradation products like diphenyltin dichloride, a derivatization step to convert them to more volatile species is necessary. Ethylation using sodium tetraethylborate is a common procedure.

Reagents and Materials:

  • Sodium tetraethylborate (NaBEt4), 2% solution in water (prepare fresh)

  • Acetate (B1210297) buffer (1 M, pH 4.9)

  • Deionized water

Procedure:

  • To the 1 mL concentrated extract, add 10 mL of deionized water and 1 mL of acetate buffer.

  • Add 1 mL of the freshly prepared 2% sodium tetraethylborate solution.

  • Vortex the mixture for 2 minutes and let it react for 30 minutes at room temperature.

  • Extract the derivatized compounds by adding 2 mL of hexane and vortexing for 2 minutes.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole, triple quadrupole, or ICP-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions (Example):

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp. 280°C

MS Conditions (Example for Electron Ionization - EI):

ParameterValue
Ion Source Temp. 230°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

For the analysis of diphenyldiethyltin and its deuterated internal standard, specific ions are monitored to ensure selectivity and accurate quantification. The exact m/z values will depend on the fragmentation pattern of the analytes. Based on the structures, the following ions would be characteristic:

CompoundMolecular FormulaMolecular WeightProposed Quantifier Ion (m/z)Proposed Qualifier Ion(s) (m/z)
DiphenyldiethyltinC16H20Sn~330.7 (for 120Sn)301.7 ([M-C2H5]+)273.7 ([M-2C2H5]+), 223.7 ([M-C6H5]+)
This compoundC16D10H10Sn~340.7 (for 120Sn)311.7 ([M-C2H5]+)278.7 ([M-2C2H5]+), 228.7 ([M-C6D5]+)

Note: The exact m/z values should be confirmed by analyzing a standard of the compounds. The most abundant tin isotope (120Sn) is often used for quantification.

Data Presentation

The following table summarizes typical performance data that can be expected from this analytical method. These values are illustrative and should be determined in the user's laboratory during method validation.

ParameterDiphenyldiethyltin
Limit of Detection (LOD) 0.1 - 1.0 ng/g (dry weight)
Limit of Quantification (LOQ) 0.3 - 3.0 ng/g (dry weight)
Linear Range 1 - 500 ng/mL
Recovery 90 - 110%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Sediment, Sludge) Spike Spike with This compound Sample->Spike Extraction Microwave-Assisted Extraction Spike->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification (Isotope Dilution) GCMS->Quantification Result Concentration of Diphenyldiethyltin Quantification->Result

Caption: Experimental workflow for the analysis of Diphenyldiethyltin.

logical_relationship Analyte Diphenyldiethyltin (Native Analyte) Ratio Measured Intensity Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Accurate Concentration Determination Ratio->Concentration Corrects for Matrix Effects & Sample Loss

References

protocol for using "Diphenyldiethyltin-d10" in sediment analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Organotin Compounds in Sediment using Diphenyldiethyltin-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals that have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints for ships.[1][2] Due to their extensive use, these compounds have become ubiquitous environmental pollutants, accumulating in aquatic ecosystems, particularly in sediments.[3][4] Many organotin compounds are persistent and toxic to aquatic life, even at low concentrations, posing a significant environmental risk.[5] Consequently, the accurate and sensitive determination of organotin species in environmental matrices like sediment is crucial for environmental monitoring and risk assessment.

This application note provides a detailed protocol for the analysis of organotin compounds in sediment samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The method employs this compound as an internal standard to ensure high accuracy and precision by correcting for analyte losses during sample preparation and analysis.

Principle of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantitative analysis of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure.[6] This labeled compound, or internal standard, behaves chemically and physically identically to the native analyte throughout the extraction, derivatization, cleanup, and GC-MS analysis steps.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively compensates for any analyte loss during the sample preparation process, leading to more reliable and reproducible results compared to external calibration methods.[6][7]

Experimental Protocol

This protocol outlines the necessary apparatus, reagents, and step-by-step procedures for the analysis of organotin compounds in sediment.

Apparatus and Reagents
  • Apparatus:

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Centrifuge

    • Mechanical shaker

    • Vortex mixer

    • Ultrasonic bath

    • Rotary evaporator or nitrogen evaporator

    • Glass vials with Teflon-lined caps

    • Glass columns for cleanup

    • Standard laboratory glassware (pipettes, flasks, etc.)

  • Reagents:

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect sediment samples in glass jars with Teflon-lined caps. Store samples at ≤ 6°C in the dark. For long-term storage, freezing at ≤ -10°C is recommended.[2]

  • Homogenization and Weighing: Homogenize the sediment sample thoroughly. Weigh approximately 0.2 to 1 gram (dry weight) of the homogenized sediment into a centrifuge tube.

  • Spiking with Internal Standard: Spike the weighed sediment sample with a known amount of this compound solution.

  • Extraction: Add an appropriate extraction solvent. A common extraction solvent is a mixture of acetic acid and methanol (e.g., 1:3 v/v) or a solvent containing tropolone to improve the extraction of more polar organotins.[2][4][6] For example, add 4 mL of a 3:1 mixture of methanol and acetic acid.[6]

  • Sonication/Shaking: Tightly cap the tube and place it in an ultrasonic bath for a specified time (e.g., 30 minutes) or shake vigorously on a mechanical shaker for 1 hour to ensure efficient extraction of the organotin compounds from the sediment matrix.[2][6]

  • Centrifugation: Centrifuge the sample to separate the solid sediment from the liquid extract.

  • Collection of Extract: Carefully transfer the supernatant (the liquid extract) to a clean tube. Repeat the extraction process on the sediment pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.

Derivatization

Since many organotin compounds are polar and non-volatile, they must be derivatized to more volatile forms suitable for GC analysis.[5][8] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective derivatization method.[1][5]

  • pH Adjustment: Adjust the pH of the combined extract to approximately 5.0 using a sodium acetate buffer.

  • Addition of Derivatizing Agent: Add a freshly prepared solution of sodium tetraethylborate (e.g., 1 mL of a 5% w/v aqueous solution) to the extract.[3]

  • Reaction: Allow the derivatization reaction to proceed for about 30 minutes with occasional shaking.[1]

  • Extraction of Derivatized Compounds: Add hexane to the reaction mixture and vortex for a few minutes to extract the now volatile tetraalkyltin derivatives into the organic phase.[1]

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized organotin compounds.

Cleanup

A cleanup step is often necessary to remove interfering co-extracted substances from the sediment that could affect the GC-MS analysis.

  • Column Preparation: Prepare a small glass column packed with activated silica gel and topped with a layer of anhydrous sodium sulfate.[2]

  • Elution: Pass the hexane extract containing the derivatized organotins through the silica gel column.

  • Collection: Collect the eluate, which now contains the cleaned-up organotin compounds.

  • Concentration: Concentrate the eluate to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

GC-MS Analysis
  • Instrument Setup: Set up the GC-MS system with an appropriate capillary column (e.g., HP-5MS).[9] Optimize the GC temperature program and MS parameters for the separation and detection of the target organotin compounds.

  • Injection: Inject an aliquot of the final extract into the GC-MS.

  • Data Acquisition: Acquire data in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or in full scan mode for qualitative analysis.[9] Monitor the characteristic ions for both the native organotin compounds and the deuterated internal standard.

Data Presentation

The following tables summarize typical performance data for organotin analysis in sediment, providing a benchmark for the expected results of this protocol.

Table 1: Recovery Rates of Organotin Compounds from Sediment

CompoundRecovery Rate (%)Reference
Monobutyltin (MBT)70 - 109[10]
Dibutyltin (DBT)71 - 109[10]
Tributyltin (TBT)90 - 122[10]
Monophenyltin (MPT)70 - 84[11]
Diphenyltin (DPT)70 - 84[11]
Triphenyltin (TPT)70 - 84[11]

Table 2: Method Detection Limits (MDL) for Organotin Compounds in Sediment

CompoundDetection Limit (ng/g)Reference
Monobutyltin (MBT)0.1[4]
Dibutyltin (DBT)0.3[4]
Tributyltin (TBT)0.3[4]
Phenyltin Compounds6.6 - 13[11]

Visualization of the Experimental Workflow

The following diagram illustrates the complete analytical workflow for the determination of organotin compounds in sediment using this compound as an internal standard.

Sediment_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Sediment Sample Weigh Weigh Sample Sample->Weigh Spike Spike with This compound Weigh->Spike Extraction Solvent Extraction (e.g., Acetic Acid/Methanol) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Extract Collect Supernatant Centrifuge->Extract Derivatize Ethylation with Sodium Tetraethylborate (NaBEt4) Extract->Derivatize Extract_Deriv Extract with Hexane Derivatize->Extract_Deriv Cleanup Silica Gel Column Cleanup Extract_Deriv->Cleanup Concentrate Concentrate Extract Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Analysis (Isotope Dilution Calculation) GCMS->Data Result Final Concentration Data->Result

Caption: Workflow for organotin analysis in sediment.

References

Application Note: Quantification of Organotin Compounds in Food and Beverage Samples Using Diphenyldiethyltin-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds (OTCs) are a class of chemicals used in a variety of industrial applications, including as stabilizers in PVC plastics, as pesticides, and in anti-fouling paints.[1][2] Their widespread use has led to concerns about their potential presence in the food chain and the subsequent risk to human health, as some OTCs are considered endocrine-disrupting chemicals.[1] Accurate and reliable quantification of these compounds in complex matrices such as food and beverages is therefore of significant importance for food safety and regulatory compliance.[3]

This application note describes a robust analytical method for the determination of various organotin compounds in food and beverage samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The method incorporates Diphenyldiethyltin-d10 as a deuterated internal standard to enhance the accuracy and precision of quantification.

Principle of the Method

The analysis of organotin compounds typically involves extraction from the sample matrix, derivatization to increase volatility for GC-MS analysis, and subsequent detection and quantification.[4] The use of a deuterated internal standard, such as this compound, is a critical component of high-quality quantitative analysis in mass spectrometry.[5][6][7]

This compound is an isotopically labeled version of a similar organotin compound. Because it is chemically almost identical to the target analytes, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer.[5] By adding a known amount of this compound to the sample at the beginning of the preparation process, any variations or losses during sample handling can be corrected for. The ratio of the analyte signal to the internal standard signal is used for quantification, which significantly improves the accuracy and reproducibility of the results by mitigating matrix effects.[6][8]

Application

This method is applicable to the quantitative analysis of a range of organotin compounds, including but not limited to:

  • Tributyltin (TBT)

  • Dibutyltin (DBT)

  • Monobutyltin (MBT)

  • Triphenyltin (TPT)

  • Diphenyltin (DPT)

  • Monophenyltin (MPT)

The method can be adapted for various food and beverage matrices, such as fruit juices, wine, bottled water, and seafood.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of organotin compounds using this compound as an internal standard. (Note: This data is representative and may vary depending on the specific matrix and instrumentation).

AnalyteMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Tributyltin (TBT)Fruit Juice95.20.050.15
Dibutyltin (DBT)Fruit Juice98.10.080.24
Triphenyltin (TPT)Fish Tissue92.50.100.30
Diphenyltin (DPT)Fish Tissue96.30.120.36

Experimental Protocol

Reagents and Materials
  • This compound internal standard solution (1 µg/mL in a suitable solvent)

  • Organotin standard solutions

  • Hexane, Toluene, Methanol (B129727), Acetic Acid (all analytical grade)

  • Sodium tetraethylborate (derivatizing agent)

  • Acetate (B1210297) buffer

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

Sample Preparation
  • Homogenization : Homogenize solid samples (e.g., fish tissue) using a high-speed blender. Liquid samples (e.g., fruit juice) can be used directly.

  • Spiking : To a known amount of the homogenized sample (e.g., 10 g of fish tissue or 10 mL of juice), add a precise volume of the this compound internal standard solution.

  • Extraction :

    • For liquid samples: Perform a liquid-liquid extraction. Add methanol and an acetate buffer to the sample, followed by the derivatization reagent. Extract the derivatized compounds with hexane.[1]

    • For solid samples: Employ an appropriate extraction technique such as ultrasonic-assisted extraction with a suitable solvent mixture (e.g., methanol with a small amount of acetic acid).

  • Cleanup : If necessary, clean up the extract using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Derivatization (for GC-MS) : Add sodium tetraethylborate to the extract to convert the ionic organotin compounds into their more volatile ethylated derivatives.

  • Final Preparation : Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) for analysis.

Instrumental Analysis
  • GC-MS/MS :

    • Column : Use a non-polar capillary column suitable for organometallic compound analysis.

    • Injection : Pulsed splitless injection.

    • Carrier Gas : Helium.

    • MS Detection : Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for each analyte and for this compound.

  • LC-ICP-MS :

    • This technique offers an alternative that does not require derivatization.[9]

    • Separation : Use a suitable LC column to separate the organotin compounds.

    • Detection : The Inductively Coupled Plasma Mass Spectrometer (ICP-MS) detects the tin isotopes, providing excellent sensitivity.

Quantification

Create a calibration curve using standards of the target organotin compounds, with each standard also containing the same concentration of the this compound internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the organotin compounds in the samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food/Beverage Sample spike Spike with This compound sample->spike Add Internal Standard extract Extraction spike->extract cleanup Cleanup (SPE) extract->cleanup derivatize Derivatization (for GC-MS) cleanup->derivatize concentrate Concentration & Reconstitution derivatize->concentrate analysis GC-MS/MS or LC-ICP-MS Analysis concentrate->analysis quant Quantification (Analyte/IS Ratio) analysis->quant

Caption: Experimental workflow for organotin analysis.

internal_standard_principle Principle of Deuterated Internal Standard Correction cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Analyte extraction_loss Sample Prep (Potential Loss) Analyte->extraction_loss IS Internal Standard (this compound) IS->extraction_loss ionization_variation MS Ionization (Matrix Effects) extraction_loss->ionization_variation detector Mass Spectrometer ionization_variation->detector ratio Calculate Ratio (Analyte Signal / IS Signal) detector->ratio result Accurate Quantification ratio->result

Caption: Role of the deuterated internal standard.

References

Application Note: High-Sensitivity Analysis of Tributyltin (TBT) and Dibutyltin (DBT) using Diphenyldiethyltin-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT) and its degradation product, dibutyltin (B87310) (DBT), are organotin compounds that have been widely used as biocides in anti-fouling paints for marine vessels. Due to their high toxicity and endocrine-disrupting effects on aquatic organisms, their use has been restricted in many parts of the world.[1] Consequently, sensitive and accurate analytical methods are required for the monitoring of TBT and DBT in environmental and biological matrices. This application note describes a robust and reliable method for the simultaneous quantification of TBT and DBT using isotope dilution mass spectrometry (IDMS) with Diphenyldiethyltin-d10 as an internal standard.

Isotope dilution techniques offer high accuracy and precision by correcting for sample matrix effects and variations in extraction recovery and instrumental response.[2] While tin-enriched isotopes are commonly used, deuterated internal standards such as this compound provide a cost-effective and readily available alternative for laboratories equipped with standard GC-MS or LC-MS/MS instrumentation. This method is applicable to a wide range of sample matrices including water, sediment, and biological tissues.

Principle of the Method

The method involves the addition of a known amount of this compound internal standard to the sample prior to extraction and analysis. The native (non-labeled) TBT and DBT and the deuterated internal standard are co-extracted, derivatized (for GC-MS analysis), and then analyzed by mass spectrometry. Quantification is based on the ratio of the signal of the native analyte to that of the isotopically labeled internal standard. This approach minimizes errors arising from sample preparation and instrumental drift, leading to highly accurate and precise results.

Experimental Protocols

Materials and Reagents
  • Standards: Tributyltin chloride (TBT-Cl), Dibutyltin dichloride (DBT-Cl₂), and this compound (Internal Standard, IS).

  • Solvents: Methanol (B129727), Hexane (B92381), Acetic acid (all analytical grade or higher).

  • Derivatization Reagent (for GC-MS): Sodium tetraethylborate (NaBEt₄).

  • Buffers: 1 M Sodium acetate (B1210297) buffer (pH 5.4).

  • Water: Deionized water (18.2 MΩ·cm).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for water sample cleanup.

Sample Preparation

2.1 Water Samples

  • To a 100 mL water sample, add a known amount of this compound internal standard solution.

  • Acidify the sample to pH 2 with acetic acid.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the analytes with 10 mL of hexane.

  • The eluate can be concentrated and directly analyzed by LC-MS/MS or derivatized for GC-MS analysis.

2.2 Sediment and Biological Tissue Samples

  • Weigh approximately 1 g of homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard.

  • Add 10 mL of a methanol/acetic acid (4:1 v/v) extraction solvent.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • The combined extract can be further processed for analysis.

Derivatization for GC-MS Analysis
  • To the hexane extract (from water samples) or a portion of the methanolic extract (from solid samples), add 1 mL of 1 M sodium acetate buffer (pH 5.4).

  • Add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt₄) in methanol.

  • Shake vigorously for 30 minutes to allow for the ethylation of the organotin compounds.

  • The derivatized analytes will be in the organic phase, which can be separated and concentrated under a gentle stream of nitrogen before GC-MS analysis.

Instrumental Analysis

4.1 GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4.2 LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Mass Spectrometric Parameters for Analytes and Internal Standard

CompoundPrecursor Ion (m/z) (for LC-MS/MS)Product Ion (m/z) (for LC-MS/MS)Monitored Ions (m/z) (for GC-MS, after ethylation)
Dibutyltin (DBT) 233.1177.1263, 235
Tributyltin (TBT) 291.2179.1291, 263
This compound (IS) 351.1235.1323, 295

Table 2: Representative Performance Data for Organotin Analysis by IDMS

Note: This data is representative of typical performance for organotin analysis by isotope dilution mass spectrometry and may vary depending on the specific instrumentation and matrix.

ParameterDibutyltin (DBT)Tributyltin (TBT)
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 0.5 ng/L
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L0.3 - 1.5 ng/L
Linear Range 1 - 500 ng/L1 - 500 ng/L
Recovery (%) 85 - 110%90 - 115%
Precision (%RSD) < 10%< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water, Sediment, or Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GC-MS Path LCMS LC-MS/MS Analysis Extract->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification (Analyte/IS Ratio) GCMS->Quantify LCMS->Quantify logical_relationship IS This compound (Internal Standard) Extraction Extraction & Cleanup IS->Extraction Analytes TBT & DBT (Native Analytes) Analytes->Extraction SampleMatrix Sample Matrix (Water, Sediment, etc.) SampleMatrix->Extraction Analysis MS Detection Extraction->Analysis Co-elution Ratio Ratio of Analyte to IS Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration

References

Application Note: Quantitative Analysis of Diphenyldiethyltin in Biological Tissue using Diphenyldiethyltin-d10 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds are a class of organometallic chemicals used in a variety of industrial and agricultural applications, such as PVC stabilizers, catalysts, and biocides.[1] Due to their toxicity and tendency to bioaccumulate, there is a significant need for sensitive and accurate analytical methods to monitor their presence in biological tissues.[2] This application note details a robust method for the quantitative analysis of Diphenyldiethyltin (DPDET) in biological tissue samples. The method employs a deuterated internal standard, Diphenyldiethyltin-d10 (DPDET-d10), to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4] The procedure involves microwave-assisted extraction, derivatization to a volatile species, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The analytical method is based on the extraction of DPDET from a homogenized biological tissue sample using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) with the aid of microwave energy.[1][5] A known amount of the internal standard, DPDET-d10, is added at the beginning of the sample preparation process.[6] Following extraction, the organotin compounds are derivatized by ethylation with sodium tetraethylborate (NaBEt4) to form their more volatile ethylated analogues.[2][7] These derivatives are then separated and quantified using a high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS).[8] Quantification is achieved by comparing the peak area ratio of the analyte (DPDET) to the internal standard (DPDET-d10).

Experimental Protocols

Materials and Reagents
  • Standards:

    • Diphenyldiethyltin (DPDET) chloride solution (1000 µg/mL in methanol)

    • This compound (DPDET-d10) chloride solution (1000 µg/mL in methanol)

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Hexane (B92381) (GC grade)

    • Deionized water (18.2 MΩ·cm)

    • Tetramethylammonium hydroxide (TMAH), 25% in water[1][5]

    • Acetic acid (glacial)

    • Sodium acetate (B1210297)

    • Sodium tetraethylborate (NaBEt4), >97% purity[2]

    • Hydrochloric acid (HCl), concentrated

    • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Microwave digestion/extraction system[1]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

  • Class A volumetric flasks and glassware, acid-washed[9]

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Use commercially available certified standards of DPDET and DPDET-d10.

  • Working Standard Solution (10 µg/mL): Dilute the primary DPDET stock solution with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the primary DPDET-d10 stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the DPDET working standard solution into blank matrix extract. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation and Extraction
  • Weigh approximately 0.5 g of homogenized biological tissue into a microwave extraction vessel.

  • Add a known amount of the DPDET-d10 internal standard spiking solution to each sample.

  • Add 5 mL of 25% TMAH to the vessel.[1]

  • Seal the vessel and place it in the microwave extraction system.

  • Microwave extraction program: Ramp to 70°C over 1 minute and hold for 5 minutes at 75 W.[1]

  • After cooling, centrifuge the extract at 4000 rpm for 10 minutes.[9]

  • Carefully transfer the supernatant to a clean glass tube for the derivatization step.

Derivatization
  • Prepare an acetate buffer solution (0.5 M, pH 4.9) by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.[2]

  • To the supernatant from the extraction step, add 5 mL of the acetate buffer.

  • Add 2 mL of hexane.

  • Add 1 mL of freshly prepared 1% NaBEt4 solution (w/v in methanol).[2]

  • Cap the tube and vortex vigorously for 2 minutes.

  • Allow the phases to separate. The top hexane layer contains the derivatized organotins.

  • Transfer the hexane layer to a GC vial for analysis.

Data Presentation

Quantitative Data Summary

The following tables provide representative data for the analysis of Diphenyldiethyltin using this compound as an internal standard.

Table 1: GC-MS Operating Conditions

Parameter Value
GC System
Column 5% Diphenyl-dimethylpolysiloxane (30 m x 0.25 mm, 0.25 µm)[1]
Injection Volume 1 µL, Splitless
Injector Temp. 250 °C
Carrier Gas Helium at 1.2 mL/min
Oven Program 50°C (1 min), ramp 15°C/min to 280°C (hold 5 min)
MS System
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
DPDET Ions (m/z) Hypothetical values based on ethylated derivative

| DPDET-d10 Ions (m/z) | Hypothetical values based on ethylated derivative |

Table 2: Method Validation Parameters

Parameter Result
Calibration Range 1 - 100 ng/g
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantitation (LOQ) 1.5 ng/g
Precision (RSD%) < 10%

| Accuracy (Recovery %) | 92 - 108% |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with DPDET-d10 Homogenize->Spike Extract Microwave Extraction (TMAH) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Buffer Add Buffer & Hexane Centrifuge->Buffer Deriv Add NaBEt4 Buffer->Deriv Vortex Vortex & Phase Separation Deriv->Vortex GCMS GC-MS Analysis Vortex->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A flowchart of the complete experimental workflow.

Internal Standard Quantification Logic

quantification_logic cluster_analyte Analyte cluster_is Internal Standard Analyte_Signal DPDET Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal DPDET-d10 Peak Area IS_Signal->Ratio IS_Conc Known IS Concentration CalCurve Calibration Curve (Ratio vs. Concentration) IS_Conc->CalCurve Ratio->CalCurve FinalConc Determine Analyte Concentration CalCurve->FinalConc

Caption: The logic of internal standard-based quantification.

References

Application Note: Preparation of Diphenyldiethyltin-d10 Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of organotin compounds is crucial in environmental monitoring, food safety, and toxicology studies. Diphenyldiethyltin is one such compound of interest, and its analysis often requires the use of a stable, isotopically labeled internal standard for precise and accurate results. Diphenyldiethyltin-d10, a deuterated analog, serves as an excellent internal standard for chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its use compensates for variations in sample preparation and instrument response, leading to reliable quantification.

This application note provides a detailed protocol for the preparation of this compound solutions to be used in the generation of calibration curves for the quantitative analysis of organotin compounds. The procedures outlined below are based on established methodologies for organotin analysis.[1][2][3][4][5][6]

Materials and Reagents

  • This compound (CAS No. 10203-52-8)

  • Methanol (B129727) (HPLC or GC-MS grade)

  • Hexane (HPLC or GC-MS grade)

  • Sodium tetraethylborate (NaBEt4)

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and pipette tips

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Preparation of this compound Stock Solution (1000 mg/L)

A primary stock solution of this compound is prepared in methanol, a common solvent for organotin standards.[2][5] Stock solutions of organotin compounds in methanol have been shown to be stable for up to a year when stored in the dark at 4°C.[2]

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add a small amount of methanol to dissolve the solid.

  • Once dissolved, bring the flask to volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in an amber glass vial at 4°C.

Preparation of Working Standard Solution (10 mg/L)

A working standard solution is prepared by diluting the stock solution. This solution will be used to prepare the calibration curve standards.

Procedure:

  • Pipette 100 µL of the 1000 mg/L this compound stock solution into a 10 mL Class A volumetric flask.

  • Bring the flask to volume with methanol.

  • Cap the flask and mix thoroughly.

  • This working solution should be prepared fresh as needed or stored under the same conditions as the stock solution for a shorter period.

Preparation of Calibration Curve Standards

The calibration curve is constructed by preparing a series of standards of known concentrations through serial dilution of the working standard solution. The concentration range should be selected based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument. The following table provides an example of a calibration curve with a range from 1 µg/L to 100 µg/L.

Procedure:

  • Label a series of vials for each calibration standard.

  • Prepare the calibration standards by adding the appropriate volume of the 10 mg/L working standard solution and diluting with a suitable solvent (e.g., methanol or hexane) to the final volume. The final solvent should be compatible with the analytical method.

  • Add a consistent amount of the analyte's internal standard (this compound) to each calibration standard and sample.

Data Presentation

The following tables summarize the quantitative data for the preparation of the stock solution and an example calibration curve.

Table 1: Stock Solution Preparation

ParameterValue
CompoundThis compound
Mass of Standard10 mg
Final Volume10 mL
SolventMethanol
Final Concentration 1000 mg/L
Storage Conditions4°C in the dark

Table 2: Example Calibration Curve Standards

Standard LevelConcentration (µg/L)Volume of 10 mg/L Working Standard (µL)Final Volume (mL)
110.11
250.51
3101.01
4252.51
5505.01
610010.01

Derivatization for GC-MS Analysis

For the analysis of many organotin compounds by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability.[6] A common derivatizing agent is sodium tetraethylborate (NaBEt4), which ethylates the organotin compounds.

Protocol for Derivatization:

  • To an aliquot of the prepared standard or sample, add a suitable buffer (e.g., acetate (B1210297) buffer) to adjust the pH.

  • Add a freshly prepared solution of sodium tetraethylborate.

  • Vortex the mixture to facilitate the reaction.

  • Extract the derivatized compounds into an organic solvent such as hexane.[2][5]

  • The organic layer is then collected for GC-MS analysis.

Visualizations

The following diagrams illustrate the workflow for the preparation of the calibration standards and the role of the internal standard in the calibration process.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standards Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in Methanol weigh->dissolve volume Bring to 10 mL in Volumetric Flask dissolve->volume stock 1000 mg/L Stock Solution volume->stock pipette_stock Pipette 100 µL of Stock Solution stock->pipette_stock dilute_work Dilute to 10 mL with Methanol pipette_stock->dilute_work working 10 mg/L Working Solution dilute_work->working serial_dilute Perform Serial Dilutions of Working Solution working->serial_dilute cal_standards Calibration Standards (e.g., 1-100 µg/L) serial_dilute->cal_standards G cluster_0 Analyte and Internal Standard cluster_1 Calibration Curve cluster_2 Sample Analysis analyte Analyte (e.g., Diphenyldiethyltin) is Internal Standard (this compound) cal_prep Prepare Calibration Standards with varying Analyte concentrations and a fixed Internal Standard concentration is->cal_prep sample_prep Prepare Sample and spike with Internal Standard is->sample_prep gcms Analyze by GC-MS cal_prep->gcms plot Plot (Analyte Response / IS Response) vs. Analyte Concentration gcms->plot cal_curve Generate Calibration Curve plot->cal_curve quantify Quantify Analyte Concentration using the Calibration Curve cal_curve->quantify gcms2 Analyze by GC-MS sample_prep->gcms2 gcms2->quantify result Final Analyte Concentration quantify->result

References

Troubleshooting & Optimization

optimization of "Diphenyldiethyltin-d10" concentration for isotope dilution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenyldiethyltin-d10 as an internal standard in isotope dilution mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard?

A1: The ideal concentration of your this compound internal standard (IS) is dependent on the expected concentration of the native analyte in your samples. A general best practice is to add the internal standard at a concentration that is close to the expected concentration of the analyte.[1] For calibration curves, a constant concentration of the internal standard is added to all calibration standards and unknown samples.[2] The goal is to achieve a robust and consistent signal for the IS across the entire analytical run.[2]

Q2: How does the concentration of the internal standard affect the accuracy and precision of my results?

A2: The concentration of the internal standard is critical for achieving accurate and precise quantification. Using an appropriate concentration helps to normalize variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2][3] An optimal concentration ensures that the analyte-to-internal standard response ratio remains constant even if there are physical losses during sample handling.[4] However, using an excessively high or low concentration can negatively impact method performance.[5]

Q3: Can I use the same concentration of this compound for all my samples?

A3: Yes, a fundamental principle of the internal standard method is to add the same, known amount of the internal standard to every sample, calibrator, and quality control.[3] This consistency is crucial for correcting variability throughout the analytical process.[2] If your samples have a very wide dynamic range of analyte concentrations, you may need to perform dilutions to bring the analyte concentration closer to that of the internal standard.[4]

Q4: What are the key criteria for selecting an internal standard like this compound?

A4: A suitable internal standard should have a chemical structure that is identical or very similar to the analyte, except for the isotopic labeling.[3] It should also be chemically stable, have a mass-to-charge ratio that is easily distinguishable from the analyte by the mass spectrometer, and be absent in the sample matrix.[3] Stable isotope-labeled internal standards, like this compound, are considered the gold standard for isotope dilution analysis.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent Internal Standard (IS) Response Across Samples Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of the internal standard.[2][7]Perform a post-extraction spike experiment to evaluate matrix effects. This involves spiking the IS into the sample extract after the extraction process and comparing the response to the IS in a clean solvent.[7]
Sample Preparation Inconsistencies: Inefficient or variable extraction recovery between samples.[7]Ensure thorough mixing and consistent execution of the extraction protocol for all samples.
Instrument Instability: Drifting detector response or contamination of the mass spectrometer source can lead to gradual changes in signal intensity.[7]Check instrument performance by re-injecting a subset of samples to see if the trend is reproducible. Clean the ion source if necessary.
Internal Standard Signal Increases with Analyte Concentration Co-elution and Ion Suppression/Enhancement: If the analyte and IS co-elute, high concentrations of the analyte can affect the ionization of the IS.Optimize chromatographic conditions to achieve better separation between the analyte and the internal standard, if possible.
Impurity in the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte.Verify the purity of your this compound standard.
Poor Signal Intensity of the Internal Standard Incorrect Concentration: The concentration of the IS may be too low for the sensitivity of the instrument.Prepare a new working solution of the internal standard at a higher, yet appropriate, concentration.
Degradation of the Internal Standard: The IS may not be stable under the storage or experimental conditions.Check the stability of the internal standard solution. Prepare fresh solutions if degradation is suspected.
Suboptimal Mass Spectrometer Tuning: The instrument may not be properly tuned for the m/z of the internal standard.Regularly tune and calibrate your mass spectrometer using appropriate standards to ensure optimal performance.[8]
Over-Curve Samples with Internal Standard Method Analyte Concentration Exceeds Calibration Range: High concentration samples will have an analyte-to-IS ratio that falls outside the linear range of the calibration curve.Dilute the sample with a blank matrix before adding the internal standard. This will bring the analyte concentration into the calibrated range.[4]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of the this compound internal standard for a given assay.

Methodology:

  • Estimate Analyte Concentration: Determine the expected concentration range of the native diphenyltin (B89523) analyte in your samples.

  • Prepare a Series of IS Concentrations: Prepare several working solutions of this compound at concentrations spanning the expected analyte concentration range (e.g., 0.5x, 1x, and 2x the median expected analyte concentration).

  • Spike Samples: Spike a set of representative blank matrix samples with a known mid-range concentration of the native analyte. Then, add the different concentrations of the internal standard to these samples.

  • Analyze Samples: Process and analyze these samples using your established analytical method (e.g., GC-MS or LC-MS/MS).

  • Evaluate Performance: Assess the following parameters for each IS concentration:

    • Signal-to-Noise Ratio (S/N): Ensure the S/N for the internal standard is adequate (typically >10).

    • Response Consistency: The peak area of the internal standard should be consistent across all samples.

    • Accuracy and Precision: Calculate the accuracy and precision for the quantification of the spiked analyte at each IS concentration.

  • Select Optimal Concentration: Choose the internal standard concentration that provides the best combination of consistent response, accuracy, and precision.

Protocol 2: Investigation of Matrix Effects

Objective: To determine if the sample matrix is affecting the ionization of the this compound internal standard.

Methodology:

  • Sample Selection: Choose several representative "problematic" samples that have shown inconsistent IS response, as well as several "normal" control samples.[7]

  • Prepare Extracts: Extract the selected samples and a blank matrix without adding the internal standard.

  • Post-Extraction Spike: After extraction, spike the extracts with a known concentration of the this compound internal standard. Also, prepare a standard of the IS in a clean solvent at the same concentration.

  • Analyze and Compare: Analyze all spiked extracts and the clean solvent standard. Compare the peak area of the internal standard in the sample extracts to the peak area in the clean solvent.

  • Interpretation:

    • Signal Suppression: A significantly lower peak area in the sample extracts compared to the clean solvent indicates ion suppression due to the matrix.

    • Signal Enhancement: A significantly higher peak area in the sample extracts indicates ion enhancement.

    • No Matrix Effect: Similar peak areas suggest that the matrix does not have a significant impact on the ionization of the internal standard.

Visualizations

experimental_workflow Experimental Workflow for Isotope Dilution Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Obtain Sample add_is 2. Add known amount of This compound (IS) sample->add_is equilibrate 3. Equilibrate Analyte and IS add_is->equilibrate extract 4. Extract Analytes and IS equilibrate->extract inject 5. Inject into GC/LC-MS extract->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect integrate 8. Integrate Peak Areas (Analyte and IS) detect->integrate ratio 9. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify 10. Quantify using Calibration Curve ratio->quantify

Caption: A generalized workflow for quantitative analysis using this compound in isotope dilution.

troubleshooting_workflow Troubleshooting Inconsistent Internal Standard Response cluster_random Random Variation cluster_systematic Systematic Trend start Inconsistent IS Response Observed check_pattern Identify Pattern of Inconsistency (Random vs. Systematic) start->check_pattern prep_error Review Sample Preparation Steps check_pattern->prep_error Random matrix_effects Investigate Matrix Effects (Post-Extraction Spike) check_pattern->matrix_effects Systematic instrument_check Check for Instrument Malfunction (e.g., injector) prep_error->instrument_check is_stability Evaluate IS Stability and Purity matrix_effects->is_stability instrument_drift Check for Instrument Drift (e.g., source contamination) is_stability->instrument_drift

Caption: A decision tree for troubleshooting inconsistent internal standard responses in isotope dilution analysis.

References

challenges with "Diphenyldiethyltin-d10" stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Diphenyldiethyltin-d10?

A1: Like many organotin compounds, this compound is susceptible to several modes of degradation:

  • Hydrolysis: Organotin halides can react with moisture to form organotin oxides and hydroxides.[1][2] This is a significant concern if the compound is exposed to humid air or non-anhydrous solvents.

  • Photodegradation: Exposure to UV light can induce cleavage of the tin-carbon bonds, leading to the formation of radical species and subsequent degradation of the compound.[3]

  • Thermal Degradation: While many organotin compounds are relatively stable at room temperature, elevated temperatures can lead to decomposition.[4][5][6]

  • Redistribution Reactions: In solutions containing mixtures of different organotin species, redistribution of alkyl/aryl groups can occur, leading to the formation of new organotin compounds. This has been observed for monophenyltin and diphenyltin (B89523) species in methanol.[7]

Q2: How should I store my this compound standard?

A2: To ensure the long-term stability of your this compound standard, we recommend the following storage conditions based on general guidelines for reference standards:[8][9][10][11]

  • Container: Store in the original, tightly sealed container to prevent exposure to moisture and air. Amber glass vials are recommended to protect from light.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.

  • Atmosphere: If the standard is handled outside of its original container, it should be done under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: High-purity, anhydrous solvents are crucial for preparing stable solutions. Commonly used solvents for organotin analysis include:

  • Methanol

  • Hexane

  • Toluene

  • Dichloromethane

It is important to note that the stability of organotin compounds can be solvent-dependent. For instance, while butyltin species are stable in methanol, monophenyltin and diphenyltin species have been shown to be unstable.[7] It is recommended to prepare solutions fresh whenever possible and to conduct a stability study in the chosen solvent if the solution is to be stored for an extended period.

Q4: I am seeing unexpected peaks in my chromatogram. Could this be due to degradation of my this compound standard?

A4: Yes, the appearance of unexpected peaks could indicate degradation. Potential degradation products could include hydrolyzed species (e.g., (C₆H₅)₂(C₂H₅)₂SnO) or products of dealkylation/dearylation. To confirm if the unexpected peaks are from your standard, you can:

  • Analyze a freshly prepared solution of the standard.

  • Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the standard and observe the resulting degradation products.

  • Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and compare them to potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Problem Possible Cause Recommended Solution
Poor peak shape or splitting 1. Interaction with active sites in the GC inlet or column. 2. Partial degradation of the analyte on the column.1. Deactivate the GC inlet liner. Use a fresh, silanized liner. 2. Use a high-quality, inert GC column. 3. Lower the injection port temperature to minimize thermal degradation.
Decreasing analyte response over time 1. Degradation of the stock or working solution. 2. Adsorption of the analyte to glassware or plasticware.1. Prepare fresh solutions from the solid standard. 2. Verify the stability of the standard in the chosen solvent (see Experimental Protocols). 3. Use silanized glassware to minimize adsorption.
Inconsistent or non-reproducible results 1. Instability of the standard under the experimental conditions. 2. Contamination of the standard or solvent. 3. Improper handling and storage.1. Review the storage and handling procedures. Ensure the standard is protected from light, moisture, and elevated temperatures. 2. Use high-purity, anhydrous solvents and clean glassware. 3. Perform a system suitability test before each analytical run.
Appearance of unknown peaks 1. Degradation of this compound. 2. Contamination from the solvent, glassware, or sample matrix.1. Analyze a solvent blank to rule out solvent contamination. 2. Prepare a fresh standard solution and re-analyze. 3. If degradation is suspected, refer to the FAQs and consider performing a stability study.

Stability of Analogous Organotin Compounds in Solution

Due to the lack of specific data for this compound, the following table summarizes the stability of analogous butyltin and phenyltin compounds in methanol, which can serve as a general indicator of potential stability challenges.

Compound Storage Temperature Observation after Storage Reference
Monobutyltin (MBT)-20 °C, +4 °C, +22 °CStable[7]
Dibutyltin (DBT)-20 °C, +4 °C, +22 °CStable[7]
Tributyltin (TBT)-20 °C, +4 °C, +22 °CStable[7]
Monophenyltin (MPhT)-20 °C, +4 °C, +22 °CUnstable; redistributes to Diphenyltin (DPhT) and inorganic tin.[7]
Diphenyltin (DPhT)-20 °C, +4 °C, +22 °CUnstable; redistributes to Monophenyltin (MPhT) and Triphenyltin (TPhT).[7]

Experimental Protocols

Protocol for Stability Assessment of this compound in Solution

This protocol outlines a general procedure for researchers to assess the stability of their this compound working solutions under their specific laboratory conditions.

1. Objective: To determine the short-term or long-term stability of a this compound solution in a specific solvent and at a defined storage temperature.

2. Materials:

  • This compound reference standard

  • High-purity, anhydrous solvent (e.g., methanol, hexane)

  • Volumetric flasks and pipettes (silanized glassware is recommended)

  • Amber glass vials with PTFE-lined caps

  • Analytical instrument (e.g., GC-MS, GC-FID, LC-MS)

  • Refrigerator or freezer for controlled temperature storage

3. Procedure:

  • Preparation of Stock Solution (Time Zero):

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the solid in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • Prepare a series of working standards by diluting the stock solution to concentrations relevant to your analytical method.

    • Analyze the freshly prepared working standards immediately. This will serve as your "time zero" data. Record the peak area or height of the this compound peak.

  • Storage of Stability Samples:

    • Aliquot the stock solution into several amber glass vials, filling them to minimize headspace.

    • Store the vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C). Protect from light.

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Prepare fresh working standards from the stored stock solution.

    • Analyze the working standards using the same analytical method as for the "time zero" analysis.

4. Data Analysis:

  • Calculate the percentage of the initial this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

  • Plot the % Remaining versus time.

  • Establish an acceptance criterion for stability (e.g., the concentration should not decrease by more than 5%). The solution is considered stable for the period during which the concentration remains within this limit.

  • Visually inspect the chromatograms for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Standard Integrity Investigation cluster_3 Resolution start Inconsistent or Unexpected Analytical Results check_system Verify System Suitability (e.g., injection precision, peak shape) start->check_system check_blanks Analyze Solvent and Reagent Blanks check_system->check_blanks System OK prep_fresh Prepare Fresh Standard Solution check_blanks->prep_fresh Blanks Clear compare_results Compare Results of Fresh vs. Old Standard prep_fresh->compare_results review_storage Review Storage and Handling Procedures compare_results->review_storage Discrepancy Persists problem_solved Problem Resolved compare_results->problem_solved Results Match & Issue Gone review_storage->problem_solved Improper Handling Identified stability_study Conduct Stability Study (see protocol) review_storage->stability_study Procedures Correct stability_study->problem_solved Standard Stable (investigate other causes) new_standard Procure New Standard Lot stability_study->new_standard Standard Unstable new_standard->problem_solved

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway_Degradation cluster_0 This compound cluster_1 Stress Factors cluster_2 Potential Degradation Products compound (C₆D₅)₂(C₂H₅)₂Sn oxide Hydrolyzed Species (e.g., Oxides/Hydroxides) compound->oxide Hydrolysis radicals Radical Species & Rearrangement Products compound->radicals Photolysis dealkylated Dealkylated/Dearylated Species compound->dealkylated Thermolysis hydrolysis Moisture (H₂O) hydrolysis->oxide photolysis UV Light (hν) photolysis->radicals thermolysis Heat (Δ) thermolysis->dealkylated

Caption: Potential degradation pathways.

References

improving peak shape and resolution for "Diphenyldiethyltin-d10"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the analysis of Diphenyldiethyltin-d10.

Troubleshooting Guide: Improving Peak Shape and Resolution

Poor peak shape and resolution can significantly impact the accuracy and reliability of your analytical results. This guide addresses common issues encountered during the analysis of this compound by Gas Chromatography (GC) and Liquid Chromatography (LC).

Question: My peaks for this compound are tailing in my GC analysis. What are the potential causes and solutions?

Answer:

Peak tailing in the GC analysis of organotin compounds like this compound is a frequent challenge that can compromise analytical accuracy.[1][2] The primary causes can be categorized as either chemical interactions or physical effects within the GC system.

Potential Causes and Solutions:

Cause Description Recommended Solutions
Active Sites Polar organotin compounds can interact with active sites, such as silanol (B1196071) groups, in the injector liner, column, or packing material.[1] This leads to secondary interactions that delay the elution of a portion of the analyte, causing a tailing peak.- Use a deactivated inlet liner or a liner with glass wool to trap non-volatile matrix components. - Trim the first few centimeters of the analytical column to remove active sites that may have developed. - Use a highly deactivated GC column specifically designed for inertness.
Incomplete Derivatization For GC analysis, organotin compounds often require derivatization to increase their volatility. Incomplete derivatization can leave more polar, underivatized compounds that interact strongly with the stationary phase.[1]- Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature). A common derivatization agent is sodium tetraethylborate (NaBEt₄).[3][4] - Ensure the derivatization reagent is fresh and active.
Column Contamination Residues from previous injections or sample matrix components can contaminate the injector, column, or detector, creating active sites that interact with organotin compounds.[1]- Bake out the column at a high temperature (within the column's limits) to remove contaminants. - If contamination is severe, solvent rinse the column (if compatible with the stationary phase) or replace it.
Poor Column Installation An improperly cut or installed column can create dead volume or turbulence in the sample flow path, leading to peak tailing.[1]- Ensure the column is cut cleanly and squarely. - Install the column according to the manufacturer's instructions for the specific GC model to minimize dead volume.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[5]- Reduce the injection volume or dilute the sample.

Question: I am observing broad or split peaks for this compound in my LC analysis. How can I troubleshoot this?

Answer:

Broad or split peaks in LC analysis can be caused by a variety of factors related to the column, mobile phase, or the instrument itself.

Potential Causes and Solutions:

Cause Description Recommended Solutions
Column Degradation Deterioration of the column packing material, often at the inlet, can lead to peak distortion.[6] This can be caused by harsh mobile phase conditions or sample contaminants.- If using a guard column, replace it first to see if the peak shape improves.[6] - If the problem persists, replace the analytical column. - To prolong column life, ensure proper sample clean-up and use a mobile phase within the recommended pH range for the column.
Mobile Phase Mismatch A significant difference in solvent strength or pH between the sample solvent and the mobile phase can cause peak distortion.[1]- Ideally, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening.- Use tubing with a small internal diameter and keep the length as short as possible. - Ensure all fittings are properly connected to avoid dead volume.
Co-elution A closely eluting impurity or related compound can merge with the main peak, causing it to appear broad or split.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve separation. - Consider a column with a different stationary phase chemistry for alternative selectivity.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For Gas Chromatography (GC) analysis, derivatization is typically required for polar organotin compounds like diethyltins to increase their volatility and thermal stability.[7][8] A common method is ethylation using sodium tetraethylborate (NaBEt₄).[3][4] For Liquid Chromatography (LC) analysis, derivatization is generally not necessary, which can simplify sample preparation.[6][9]

Q2: What type of GC column is best suited for analyzing derivatized this compound?

A2: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is often a good starting point. These columns provide good resolution for a wide range of organotin compounds. Using an inert or "ultrainert" version of these columns is highly recommended to minimize interactions with active sites.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: To improve resolution, you can adjust several chromatographic parameters:

  • In GC:

    • Temperature Program: Decrease the oven temperature ramp rate to increase the separation time between peaks.

    • Carrier Gas Flow Rate: Optimize the flow rate for your column dimensions to achieve the highest efficiency.

    • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve resolution.

  • In LC:

    • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the retention and separation.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]

    • Column Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.

Q4: What are some key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is crucial for accurate analysis and to protect your analytical column.

  • Extraction: The choice of extraction solvent and method will depend on the sample matrix. A common approach for solid samples is extraction with an organic solvent, sometimes with the aid of sonication.

  • Clean-up: A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components that can affect peak shape and instrument performance.

  • Filtration: Always filter your samples before injection to remove particulate matter that can clog the column or instrument tubing.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Non-Aqueous Matrix

This protocol provides a general procedure for the analysis of this compound in a relatively clean organic matrix. Optimization will be required for specific sample types.

1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the sample into a glass vial. b. Dilute the sample with a suitable organic solvent (e.g., hexane). c. Add an internal standard solution if required. d. To ethylate the this compound, add a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[7] e. Vortex the mixture for 1-2 minutes and let it react for 30 minutes at room temperature. f. Add deionized water to quench the reaction and separate the phases. g. Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions (Illustrative Example):

Parameter Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Inlet Split/Splitless, operated in splitless mode
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for target ions of derivatized this compound

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape problems in chromatography.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No, only some peaks check_all_peaks->no_some No all_peaks_cause Potential Causes: - Column Contamination/Void - Improper Column Installation - System-wide Leak - Mobile Phase Issue (LC) - Inlet Issue (GC) yes_all->all_peaks_cause some_peaks_cause Potential Causes: - Analyte-Specific Interactions - Co-elution with an impurity - Sample Overload - Incomplete Derivatization (GC) - pH Effects (LC) no_some->some_peaks_cause solution_all Solutions: - Check for leaks - Prepare fresh mobile phase (LC) - Inspect/clean inlet (GC) - Replace guard/analytical column all_peaks_cause->solution_all end_good Peak Shape Improved solution_all->end_good end_bad Problem Persists (Consult further documentation) solution_all->end_bad solution_some Solutions: - Optimize mobile phase/gradient (LC) - Optimize temperature program (GC) - Check derivatization procedure (GC) - Reduce sample concentration - Use a different column chemistry some_peaks_cause->solution_some solution_some->end_good solution_some->end_bad

Caption: A decision tree for troubleshooting common peak shape issues.

References

"Diphenyldiethyltin-d10" signal suppression in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organotin analysis using Diphenyldiethyltin-d10 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my assay?

A1: this compound is a deuterated form of diphenyldiethyltin. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. The key advantage of a SIL-IS is that it behaves nearly identically to the non-labeled analyte of interest during sample preparation, chromatography, and ionization.[1] Its use is critical for correcting variations in the analytical process, including signal suppression or enhancement caused by matrix effects, thereby ensuring accurate quantification.[1][2]

Q2: What is ESI signal suppression and why does it affect my this compound signal?

A2: Electrospray ionization (ESI) is a soft ionization technique that can be susceptible to matrix effects.[3] Signal suppression occurs when molecules from the sample matrix (e.g., salts, lipids, other endogenous compounds) co-elute with your analyte and the internal standard.[4] These matrix components compete for charge in the ESI source or alter the properties of the ESI droplets, which reduces the ionization efficiency of both the target analyte and this compound.[1][5] This leads to a lower-than-expected signal intensity.

Q3: If the internal standard signal is also suppressed, why is my quantification still considered accurate?

A3: The fundamental principle of using a stable isotope-labeled internal standard like this compound is that it experiences the same degree of signal suppression as the native analyte.[1] When you calculate the final concentration, you use the ratio of the analyte's peak area to the internal standard's peak area. Since both are affected similarly by the matrix, this ratio remains constant and accurate, even if the absolute signal intensities for both are low.[6]

Q4: What are the most common causes of severe signal suppression in organotin analysis?

A4: The most common causes stem from complex sample matrices. Organotin compounds are analyzed in diverse samples such as sediments, seafood, textiles, and food products.[7][8] These matrices contain high concentrations of interfering substances. Key causes include:

  • High salt concentration: Salts can form adducts and reduce the efficiency of droplet evaporation in the ESI source.[9]

  • Co-eluting matrix components: Compounds with high proton affinity or surface activity can outcompete the analyte for ionization.[10]

  • Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of suppression.[3]

  • Poor chromatographic separation: If the target analyte and internal standard co-elute with a large, interfering matrix peak, suppression will be significant.[11]

Q5: Can I completely eliminate signal suppression?

A5: While complete elimination is often difficult, especially in complex matrices, signal suppression can be significantly minimized to an acceptable level.[12] The goal is to achieve a consistent and reproducible signal for both the analyte and the internal standard. Strategies focus on reducing the amount of interfering matrix components that reach the ESI source.[10]

Troubleshooting Guide: Low Signal for this compound

If you observe a significant drop in the signal intensity for this compound, it indicates a potential issue with matrix effects or the overall analytical method. Use this guide to troubleshoot the problem.

Issue: The signal intensity for this compound is significantly lower than expected or has disappeared entirely.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low or No Signal for This compound check_ms Step 1: Verify MS Performance Inject a standard solution of This compound directly into the MS. start->check_ms ms_ok Signal is Good? check_ms->ms_ok lc_issue Step 2: Investigate LC System Problem is likely related to the LC, column, or mobile phase. ms_ok->lc_issue Yes ms_problem Action: Troubleshoot MS Clean ion source, check capillaries, and recalibrate the instrument. ms_ok->ms_problem No check_lc Inject standard post-column. Check for leaks, clogs, correct mobile phase. lc_issue->check_lc lc_ok Signal is Good? check_lc->lc_ok matrix_issue Step 3: Evaluate Matrix Effects Problem is likely severe signal suppression from the sample matrix. lc_ok->matrix_issue Yes lc_problem Action: Troubleshoot LC Replace column, check pump, prepare fresh mobile phase. lc_ok->lc_problem No matrix_solution Action: Mitigate Matrix Effects 1. Improve Sample Cleanup (SPE/QuEChERS) 2. Optimize Chromatography 3. Dilute Sample Extract matrix_issue->matrix_solution

Caption: Troubleshooting workflow for low internal standard signal.

Step-by-Step Troubleshooting Actions
  • Verify Mass Spectrometer Performance:

    • Action: Prepare a fresh, simple solution of this compound in a clean solvent (e.g., methanol/water). Infuse this solution directly into the mass spectrometer, bypassing the LC system.[13]

    • Expected Outcome: You should see a strong, stable signal.

    • If Signal is Poor: The issue is with the MS instrument itself. Common problems include a dirty ion source, clogged capillaries, or incorrect instrument settings.[14] Clean the ion source and recalibrate the instrument.

  • Investigate the LC System:

    • Action: If the MS performs well, the problem may lie with the LC system. Check for pressure fluctuations, which could indicate a leak or blockage.[14] Ensure the mobile phases are correctly prepared and of high purity.[5]

    • Expected Outcome: The LC system should operate at a stable pressure with no leaks.

    • If Issues Persist: The analytical column might be contaminated or degraded. Try replacing the column.

  • Evaluate Matrix Effects:

    • Action: If both the MS and LC systems are functioning correctly, the problem is almost certainly severe signal suppression from your sample matrix.[4]

    • Mitigation Strategies:

      • Improve Sample Preparation: Enhance your cleanup procedure to remove more interfering compounds. This could involve using a different Solid Phase Extraction (SPE) sorbent or adding a cleanup step to a QuEChERS protocol.[1][7]

      • Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where most matrix components elute.[5]

      • Dilute the Sample: Diluting the final sample extract with the mobile phase is a simple and highly effective way to reduce the concentration of matrix components and lessen their suppressive effect.[8][12]

Experimental Protocols

This section provides a general protocol for the analysis of organotin compounds using a QuEChERS-based extraction and LC-MS/MS, a common approach for complex matrices like food or sediment.[6][7]

Workflow Overview

Experimental_Workflow sample 1. Sample Weighing (e.g., 1 g sediment) spike 2. Spiking Add this compound Internal Standard sample->spike extraction 3. Extraction Add Acetonitrile (B52724) & Formic Acid. Vortex/Shake. spike->extraction partition 4. Partitioning Add Salts (e.g., Ammonium (B1175870) Acetate). Centrifuge. extraction->partition cleanup 5. Dispersive SPE (d-SPE) (Optional Cleanup Step) Transfer supernatant to tube with cleanup sorbent. Vortex & Centrifuge. partition->cleanup analysis 6. LC-MS/MS Analysis Dilute final extract and inject. cleanup->analysis

Caption: General workflow for sample preparation and analysis.

Protocol: QuEChERS Extraction and LC-MS/MS Analysis
  • Sample Preparation (QuEChERS)

    • Weigh approximately 1-5 g of your homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound solution (internal standard).

    • Add 10 mL of 1% formic acid in acetonitrile.[7]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add partitioning salts (e.g., a pre-packaged QuEChERS salt packet containing magnesium sulfate (B86663) and sodium acetate).

    • Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer to a clean tube for analysis or further cleanup.

    • (Optional d-SPE Cleanup) For particularly dirty matrices, transfer the extract to a tube containing a d-SPE cleanup sorbent (e.g., C18 and PSA) to remove lipids and other interferences. Vortex and centrifuge again.

  • LC-MS/MS Conditions

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in water.[6]

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[6]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the organotin compounds, hold for a few minutes, and then return to initial conditions to re-equilibrate.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: ESI Positive (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. You will need to optimize the precursor and product ion transitions for both your target organotin analyte and this compound.

Data Presentation: Mitigating Matrix Effects by Dilution

Diluting the final sample extract is a powerful strategy to reduce signal suppression. As the concentration of matrix components decreases, their suppressive effect on the ESI process is diminished. The table below provides representative data, adapted from a study on pesticides, illustrating how dilution can recover signal intensity.[12]

Dilution FactorMatrix ConcentrationAverage Signal Suppression (%)Signal Recovery
1x (Undiluted) High80%Baseline
5x Medium-High55%Improved
10x Medium35%Good
25x Low<20%Excellent
50x Very Low<10%Near Complete

This table illustrates the general principle that a dilution factor of 25-40x can reduce initial ion suppression of up to 80% to a much more manageable level of less than 20%.[12] The optimal dilution factor must be determined experimentally for your specific analyte and matrix.

References

minimizing "Diphenyldiethyltin-d10" background in analytical instruments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing background signals from Diphenyldiethyltin-d10 in analytical instruments. While this compound is not widely reported as a common background contaminant, the principles outlined below for organotin compounds and general LC-MS contaminants can be applied to effectively manage this specific issue.

Troubleshooting Guide

This guide is designed to help you systematically identify the source of the this compound background signal.

Question: I am observing a persistent background signal corresponding to this compound in my analytical runs. What is the first step I should take?

Answer: The first step is to isolate the source of the contamination by systematically checking the components of your analytical system. Begin by running a blank injection with your current method. If the background is still present, it suggests the contamination is within the LC-MS system itself or in the solvents. If the background disappears, the source is likely from your sample preparation workflow.

Here is a logical workflow to pinpoint the source of contamination:

G A Start: Persistent This compound Signal B Run Blank Injection (No Sample) A->B C Signal Still Present? B->C D Isolate LC from MS. Infuse Mobile Phase Directly. C->D Yes L Source is likely in the Sample Preparation Workflow. C->L No E Signal Still Present in MS? D->E F Source is likely in the Mass Spectrometer (e.g., ion source, tubing). E->F Yes G Source is likely in the LC System or Mobile Phase. E->G No H Systematically Replace Mobile Phase Components. G->H I Signal Disappears? H->I J Contaminated Solvent or Additive Has Been Identified. I->J Yes K Source is likely in the LC flow path (tubing, seals, column). I->K No M Review Sample Prep: - Vials/Caps - Pipette Tips - Solvents/Reagents - Internal Standards L->M

Caption: Troubleshooting workflow for identifying contamination sources.

Question: If I suspect the contamination is from my sample preparation, what are the likely sources?

Answer: For an organotin compound like this compound, potential sources during sample preparation include:

  • Cross-contamination: Residue from previous experiments where this compound was used, for instance, as an internal standard.

  • Leaching from plasticware: Certain types of plastic consumables can leach organotin compounds. This is less common but possible, especially with aggressive solvents.

  • Contaminated reagents: A shared reagent or solvent in the lab could be the source.

To investigate, prepare a "mock" sample by going through all the sample preparation steps but without adding the actual sample matrix. If the background appears, you can then systematically substitute each component (e.g., use glassware instead of plastic vials, use fresh solvents) to find the culprit.

Frequently Asked Questions (FAQs)

Q1: What m/z value should I be looking for with this compound?

A1: The molecular weight of this compound (C16H10D10Sn) is approximately 341.10 g/mol . Depending on your ionization source and mobile phase, you would typically look for the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or other cations. Always check the isotopic pattern for tin, which is highly characteristic.

Q2: Can this compound leach from common laboratory plastics?

A2: While plasticizers like phthalates are common contaminants, organotins are less so. However, some plastics may contain organotin stabilizers. If you suspect your plasticware, consider switching to polypropylene (B1209903) (PP) or, for maximum inertness, glass or PTFE containers.[1]

Q3: We use organotin reagents in our lab for other purposes. Could this be the source?

A3: Yes, this is a very likely source. Organotin compounds can be "sticky" and persist on surfaces like glassware, spatulas, and fume hood sashes.[2][3][4] Aerosolized particles can also travel and contaminate surfaces and equipment. If organotins are used in the same lab space, stringent cleaning protocols are essential.

Q4: What is the best way to clean glassware and instrument components to remove organotin contamination?

A4: A multi-step cleaning process is most effective for organotin compounds.[2][4] First, rinse with an organic solvent to remove the bulk of the residue. Then, use an oxidizing agent to break down the organotin into more soluble, inorganic tin species.

Experimental Protocols

Protocol 1: Decontamination of Glassware

Objective: To thoroughly remove organotin residues from laboratory glassware.

Materials:

  • Contaminated glassware

  • Acetone (B3395972) or Dichloromethane (DCM)

  • Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid

  • Deionized water

  • Designated hazardous waste containers

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware thoroughly with an organic solvent like acetone or DCM.[2] Collect this rinse as hazardous organotin waste.

  • Oxidative Soak: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid.[4] Let it soak for at least 12 hours. This step helps to oxidize the organotin compounds.[2][4]

  • Thorough Rinsing: Carefully remove the glassware from the oxidizing bath. Rinse it extensively with deionized water.

  • Standard Wash: Proceed with your standard laboratory washing procedure (e.g., detergent, tap water, and final deionized water rinses).

Protocol 2: Cleaning of the LC-MS System

Objective: To decontaminate the fluidic path of an LC-MS system suspected of organotin contamination.

Materials:

  • High-purity solvents (e.g., isopropanol, acetonitrile, methanol, water)

  • A new LC column (or a dedicated cleaning column)

Procedure:

  • Systematic Flushing: Disconnect the column and any detectors. Flush the entire LC system, including the autosampler needle and injection port, with a series of high-purity solvents. A common sequence is:

    • Isopropanol (to remove organic residues)

    • Water (to remove salts and polar residues)

    • Methanol

    • Acetonitrile

  • Mobile Phase Line Cleaning: If a specific mobile phase is suspected, replace it entirely with a fresh, high-purity batch. Purge the lines thoroughly.

  • Ion Source Cleaning: Follow the manufacturer's instructions to clean the mass spectrometer's ion source. This is a critical step as contaminants can accumulate here.

  • Re-equilibration: Install a new (or thoroughly cleaned) column and re-equilibrate the system with fresh mobile phase. Run several blank injections to ensure the background has been eliminated.

Here is a diagram illustrating the general cleaning workflow:

G cluster_glassware Glassware Decontamination cluster_lcms LC-MS System Flush A Rinse with Organic Solvent (e.g., Acetone) B Collect Rinse as Hazardous Waste A->B C Soak in Oxidizing Bath (Bleach or Nitric Acid) for 12+ hours B->C D Rinse Thoroughly with Deionized Water C->D E Perform Standard Laboratory Wash D->E F Disconnect Column and Detectors G Flush System with Isopropanol -> Water -> Methanol F->G H Clean Ion Source (per manufacturer) G->H I Install New Column and Re-equilibrate H->I J Run Blank Injections to Verify Cleanliness I->J

Caption: General workflows for glassware and LC-MS system decontamination.

Quantitative Data Summary

The following table provides an example of how to track the reduction of the this compound background signal after performing various cleaning procedures. You should record the peak area or intensity from your instrument's software.

Action TakenBaseline Signal (Area)Signal After Action (Area)% Reduction
Replaced Mobile Phase A and B500,000480,0004%
Flushed LC System with Isopropanol480,000250,00048%
Cleaned MS Ion Source250,000110,00056%
Switched from Plastic to Glass Vials110,000< 5,000 (Below LOQ)>95%

This is illustrative data. LOQ = Limit of Quantitation.

References

Technical Support Center: Diphenyldiethyltin-d10 Derivatization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Diphenyldiethyltin-d10 and other organotin compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on derivatization efficiency and optimization for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Polar organotin compounds, including diphenyltin (B89523) species, are often not volatile enough for direct analysis by gas chromatography (GC). Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable forms, making them suitable for GC separation and detection.[1]

Q2: What are the most common derivatization methods for organotin compounds like this compound?

A2: The two most prevalent techniques for derivatizing organotin compounds are ethylation using sodium tetraethylborate (NaBEt₄) and alkylation using Grignard reagents (e.g., methylmagnesium bromide or pentylmagnesium bromide).[2] Ethylation with NaBEt₄ is often preferred for aqueous samples due to its convenience and the possibility of in-situ derivatization.

Q3: What is a typical derivatization efficiency I can expect for diphenyltin compounds?

A3: The derivatization yield for phenyltin compounds can range from 40% to 100%, depending on the specific compound, the derivatization reagent, and the reaction conditions.[3][4] Isotope dilution mass spectrometry (IDMS) methods, which correct for recovery and derivatization inefficiencies, have shown recoveries for diphenyltin in the range of 70-114%.[5]

Q4: How can I improve the accuracy of my quantitative analysis of this compound?

A4: The use of a deuterated internal standard, such as this compound itself, in an isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification.[6][7][8] This method corrects for sample loss during preparation and variations in derivatization efficiency and instrumental response.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Symptoms:

  • No peak corresponding to the derivatized this compound is observed in the chromatogram.

  • The peak intensity is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete or Failed Derivatization - Verify Reagent Activity: Prepare fresh derivatization reagents, especially sodium tetraethylborate solutions, which are not stable and should be prepared daily.[9] For Grignard reagents, ensure they have not been deactivated by exposure to air or moisture.- Optimize pH: The pH of the reaction mixture is critical. For ethylation with NaBEt₄, a pH of around 4-5 is generally optimal.[10] Adjust the pH of your sample with an appropriate buffer (e.g., acetate (B1210297) buffer) before adding the derivatizing agent.[9]- Check Reaction Time: Ensure sufficient reaction time for the derivatization to complete. This can range from 15 minutes to over an hour depending on the method.[2][9]
Sample Loss During Extraction - Optimize Extraction Solvent: Ensure the chosen organic solvent (e.g., hexane (B92381), pentane) is appropriate for extracting the derivatized, nonpolar organotin compound.- Use a Chelating Agent: For solid samples, using a chelating agent like tropolone (B20159) during extraction can improve the recovery of organotin compounds.[6]
Instrumental Issues - Check GC-MS Parameters: Verify the GC oven temperature program, injector temperature, and MS parameters (ion source temperature, detector voltage). Ensure the mass spectrometer is operating in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) to maximize sensitivity for your target analyte.

Troubleshooting Workflow for Low Signal

Start Low or No Signal Check_Derivatization Verify Derivatization - Fresh Reagents? - Correct pH? - Sufficient Time? Start->Check_Derivatization Check_Extraction Evaluate Extraction - Correct Solvent? - Chelating Agent Used? Check_Derivatization->Check_Extraction No Issue Optimize_Derivatization Optimize Derivatization Protocol Check_Derivatization->Optimize_Derivatization Issue Found Check_Instrument Inspect GC-MS - Correct Parameters? - SIM Mode Active? Check_Extraction->Check_Instrument No Issue Optimize_Extraction Optimize Extraction Protocol Check_Extraction->Optimize_Extraction Issue Found Instrument_Maintenance Perform Instrument Maintenance/Calibration Check_Instrument->Instrument_Maintenance Issue Found Resolved Signal Restored Optimize_Derivatization->Resolved Optimize_Extraction->Resolved Instrument_Maintenance->Resolved

A logical workflow for troubleshooting low or no signal issues.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System - Deactivate Injector Liner: Use a deactivated liner or one with glass wool to trap non-volatile residues. Regularly replace the liner.- Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.
Incomplete Derivatization - As described in "Issue 1," ensure the derivatization reaction goes to completion to avoid the presence of more polar, underivatized or partially derivatized compounds that can interact strongly with the stationary phase.
Column Overload - Dilute the Sample: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject.

Decision Tree for Peak Tailing

Start Peak Tailing Observed Check_All_Peaks Does Tailing Affect All Peaks? Start->Check_All_Peaks System_Issue Suspect System-Wide Issue (e.g., Column Installation, Liner Contamination) Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Suspect Analyte-Specific Issue (e.g., Incomplete Derivatization) Check_All_Peaks->Analyte_Specific_Issue No System_Maintenance Perform System Maintenance (e.g., Replace Liner, Check Column) System_Issue->System_Maintenance Check_Derivatization Review Derivatization Protocol Analyte_Specific_Issue->Check_Derivatization Resolved Peak Shape Improved Check_Derivatization->Resolved System_Maintenance->Resolved

A decision tree to diagnose the cause of peak tailing.

Quantitative Data Summary

The following table summarizes recovery and derivatization yield data for phenyltin compounds from various studies, which can serve as a reference for expected efficiencies when working with this compound.

Compound Derivatization Method Matrix Recovery / Yield (%) Reference
DiphenyltinIsotope DilutionDrinking Water70 - 114[5]
TriphenyltinIsotope DilutionDrinking Water70 - 114[5]
PhenyltinsEthylation (NaBEt₄)Water40 - 100[3][4]
PhenyltinsPropylation (NaBPr₄)Water40 - 100[3]
TriphenyltinEthylation (NaBEt₄)Spiked Water70[11]

Experimental Protocols

Protocol 1: Ethylation of Diphenyltin Compounds in Aqueous Samples with Sodium Tetraethylborate (NaBEt₄)

This protocol is adapted from established methods for the derivatization of organotin compounds in water samples.[2][9]

Materials:

  • This compound standard solution

  • Sodium tetraethylborate (NaBEt₄), 2% (w/v) solution in ethanol (B145695) or water (prepare fresh daily)[9]

  • Acetate buffer (pH 4.7)[9]

  • Hexane (or other suitable organic solvent)

  • Deionized water

  • Sample vials

Procedure:

  • To a 5 mL aqueous sample in a glass tube, add an appropriate amount of the this compound internal standard.

  • Add 5 mL of acetate buffer to adjust the pH to 4.7.[9]

  • Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution.[9]

  • Add 2 mL of hexane to the mixture.

  • Vortex the mixture vigorously for 30 minutes to ensure thorough mixing and reaction.[9]

  • Allow the layers to separate. The derivatized, nonpolar this compound will be in the upper hexane layer.

  • Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

Experimental Workflow for Ethylation

A 1. Sample + Internal Standard B 2. Add Acetate Buffer (pH 4.7) A->B C 3. Add 2% NaBEt4 Solution B->C D 4. Add Hexane C->D E 5. Vortex for 30 min D->E F 6. Phase Separation E->F G 7. Collect Hexane Layer F->G H Ready for GC-MS Analysis G->H

A step-by-step workflow for the ethylation of diphenyltin compounds.
Protocol 2: GC-MS Analysis of Derivatized this compound

The following are typical GC-MS parameters for the analysis of ethylated organotin compounds.

Parameter Setting
Gas Chromatograph
- InjectorSplit/splitless or PTV
- Injection Volume1-3 µL
- Columne.g., Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm)
- Carrier GasHelium at a constant flow of ~1.5 mL/min
- Oven ProgramInitial temp: 50°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
- Ionization ModeElectron Ionization (EI) at 70 eV
- Ion Source Temp.230°C
- Transfer Line Temp.280°C
- Acquisition ModeSelected Ion Monitoring (SIM)

References

addressing "Diphenyldiethyltin-d10" carryover in autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analyte carryover in autosamplers, with a focus on persistent or "sticky" compounds like organometallics.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in an autosampler?

A1: Sample carryover is the contamination of a current sample by remnants of a previous sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated environments like pharmaceuticals.[1] Carryover typically manifests as unexpected peaks in blank injections that chromatographically match the analyte of interest from a preceding high-concentration sample.[1][3]

Q2: Why are some compounds, like organometallics, more prone to carryover?

A2: Certain compounds exhibit properties that make them more likely to adhere to surfaces within the autosampler and liquid chromatography (LC) system. Hydrophobic or "sticky" compounds can adsorb to metallic surfaces, tubing, and valve components.[4][5] Organometallic compounds, due to their chemical nature, can interact with various materials in the sample flow path, making them more challenging to completely rinse away between injections.

Q3: How can I confirm that the carryover is coming from the autosampler?

A3: To isolate the autosampler as the source of carryover, you can perform a simple diagnostic test. First, inject a high-concentration standard followed by a blank injection to confirm the presence of carryover. Then, bypass the autosampler by performing a manual injection of a blank solvent. If the carryover peak disappears with a manual injection, it strongly indicates that the autosampler is the source of the contamination.[6][7]

Q4: What are the common hardware components in an autosampler that contribute to carryover?

A4: Several components within an autosampler can be sources of carryover. The most common culprits include the injection needle (both inner and outer surfaces), the injection valve rotor seal, the sample loop, and any connecting tubing.[3][8] Worn or scratched rotor seals can create dead volumes where sample can be trapped and slowly leach out in subsequent injections.[8] Improperly seated fittings can also create unswept volumes that contribute to carryover.[2]

Troubleshooting Guides

Guide 1: Initial Assessment of Carryover

This guide provides a systematic approach to identifying and quantifying the extent of a carryover issue.

Step 1: Perform a Carryover Test

  • Inject a high-concentration standard of "Diphenyldiethyltin-d10".

  • Immediately follow with a series of blank injections (e.g., 3-5 blanks).[4]

  • Monitor the peak area of the analyte in the blank injections.

Step 2: Classify the Carryover

  • Classic Carryover: The analyte peak area decreases with each subsequent blank injection. This suggests that the carryover is being progressively washed away from a component in the flow path.[3]

  • Constant Carryover: The analyte peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution or a more persistent contamination source within the system.[3]

Step 3: Verify the Blank Solution

  • Prepare a fresh blank solution using a different batch of solvent.

  • Inject the new blank. If the carryover peak disappears, the original blank solution was contaminated.[3]

Guide 2: Optimizing Autosampler Wash Protocols

A robust needle wash protocol is the first line of defense against carryover.

Problem: Insufficient cleaning of the injection needle between runs.

Solution: Develop a multi-step, solvent-based wash routine. The choice of wash solvent is critical and should be strong enough to dissolve the analyte of interest.[3][5]

Recommended Wash Solvents:

Solvent CategoryExamplesPurpose
Strong Organic Solvents Acetonitrile (B52724), Methanol (B129727), IsopropanolTo dissolve non-polar and hydrophobic compounds.[1][3]
Aqueous Solutions with Additives Water with 0.1-1% Formic Acid or Acetic AcidTo remove ionic compounds that may adhere to metallic surfaces.[4][6]
Solvent Mixtures 50:50 Acetonitrile:IsopropanolTo provide a broad-spectrum cleaning for complex samples.

Experimental Protocol: Developing an Effective Wash Method

  • Initial Wash: Start with a wash solvent that mimics the mobile phase composition at which the analyte elutes.

  • Dual-Solvent Washes: Implement a two-step wash. First, use a strong organic solvent to remove the analyte, followed by an aqueous wash to remove any remaining polar residues.[1]

  • Increase Wash Volume and Cycles: For persistent compounds, increase the volume of the wash solvent and the number of wash cycles.[1][8] A minimum wash volume of 10 times the injection volume is a good starting point.[8]

  • Evaluate Different Solvents: Test various solvents and solvent mixtures to find the most effective combination for "this compound". Isopropanol is often more effective than methanol or acetonitrile for removing highly hydrophobic contaminants.[3]

Guide 3: Systematic Cleaning of Autosampler Components

If an optimized wash protocol is insufficient, a more thorough cleaning of individual components is necessary.

Workflow for Systematic Cleaning:

cluster_0 Troubleshooting Workflow A Observe Carryover B Optimize Needle Wash Protocol (Guide 2) A->B C Carryover Persists? B->C D Systematically Clean/Replace Components C->D Yes J Issue Resolved C->J No E Replace Needle D->E F Replace Rotor Seal E->F G Replace Sample Loop F->G H Flush System with Strong Solvents G->H I Re-test for Carryover H->I I->C

Caption: A logical workflow for troubleshooting persistent autosampler carryover.

Experimental Protocol: Component Cleaning and Replacement

  • Safety First: Before beginning any maintenance, power down the instrument and wear appropriate personal protective equipment (PPE).

  • Replace the Needle: The injection needle is a common source of carryover. Replace it with a new one as a first step.[3]

  • Replace the Rotor Seal: The rotor seal is a consumable part that can wear over time, leading to carryover.[3][8]

  • Clean or Replace the Sample Loop: Disconnect the sample loop and flush it with a strong solvent. If carryover persists, consider replacing the loop, potentially with one made of a different material like PEEK.[3]

  • System Flush: After reassembling the components, perform a system-wide flush with a strong solvent mixture to remove any dislodged contaminants.

Preventative Measures

To minimize the occurrence of "this compound" carryover in future experiments, consider the following best practices:

  • Sequence Injection Order: Whenever possible, run samples from the lowest expected concentration to the highest.[4]

  • Strategic Blank Injections: Place blank injections immediately after high-concentration standards or samples in your analytical sequence to monitor for carryover.[4]

  • Use High-Quality Vials: Employ high-quality, silanized glass or polymer vials to reduce analyte adsorption to the vial surface.[1]

  • Regular Preventative Maintenance: Adhere to a regular maintenance schedule for your LC system, including the periodic replacement of consumable parts like rotor seals and needle seats.[5]

Logical Relationship of Preventative Measures:

cluster_1 Preventative Measures A Minimize Carryover Risk B Strategic Sample Sequencing A->B C Regular Blank Injections A->C D Use of Inert Vials A->D E Proactive Maintenance Schedule A->E

Caption: Interrelated strategies for proactively preventing sample carryover.

References

"Diphenyldiethyltin-d10" interference from isobaric compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diphenyldiethyltin-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential isobaric interferences during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic labeling important?

This compound is a deuterated form of Diphenyldiethyltin, an organotin compound. In this specific isotopologue, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry analysis. By being chemically identical to the native compound but having a distinct mass, it allows for accurate correction of variations in sample preparation and instrument response.

Q2: What is an isobaric interference in the context of this compound analysis?

An isobaric interference occurs when one or more other compounds or their fragments have the same nominal mass-to-charge ratio (m/z) as a target ion of this compound. This can lead to artificially high signals and inaccurate quantification.

Q3: What are the key fragment ions of this compound to monitor?

Based on the structure and known fragmentation patterns of similar compounds, the following are the predicted key ions and their approximate m/z values for the most abundant tin isotope (¹²⁰Sn). Due to the presence of multiple tin isotopes, these peaks will appear as characteristic isotopic clusters.

Ion DescriptionPredicted m/z (for ¹²⁰Sn)Notes
[M-C₂D₅]⁺307Loss of one deuterated ethyl group. This is often a prominent ion.
[M-2(C₂D₅)]⁺273Loss of both deuterated ethyl groups.
[Sn(C₆H₅)]⁺197Phenyltin cation.
[Sn]⁺120Tin ion.

Q4: What are some potential isobaric interferences for this compound?

Identifying specific isobaric interferences without experimental data is challenging. However, potential interferences can be predicted by considering common co-extractants from environmental and biological matrices that might have fragment ions with the same nominal mass as the target ions of this compound.

This compound Fragment (m/z)Potential Isobaric Compound ClassExample(s)
307Phthalate esters, pesticidesFragments from larger molecules
273Polychlorinated biphenyls (PCBs)Certain PCB congeners or their fragments
197Polycyclic aromatic hydrocarbons (PAHs)Fragments from larger PAHs

It is crucial to confirm the identity of any potential interference through chromatographic separation and by examining the full mass spectrum.

Troubleshooting Guide

Issue: Elevated or inconsistent results for this compound.

This could be due to an isobaric interference. Follow these steps to diagnose and resolve the issue.

Workflow for Investigating Potential Isobaric Interference

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Unexpectedly High or Variable This compound Signal B Review Chromatogram: Check for Co-eluting Peaks A->B Start Troubleshooting C Examine Mass Spectrum: Look for Non-Tin Isotope Patterns B->C Co-elution Observed E Optimize Chromatographic Separation: - Modify Gradient - Change Column B->E Poor Resolution D Analyze a Matrix Blank: Identify Background Signals C->D Anomalous Spectrum F Utilize High-Resolution Mass Spectrometry (HRMS) C->F Nominal Mass Overlap G Employ Tandem Mass Spectrometry (MS/MS) C->G Confirmation Needed

Caption: Troubleshooting workflow for isobaric interference.

Step 1: Chromatographic Evaluation

  • Action: Carefully examine the chromatogram at the retention time of this compound.

  • Indication of Interference: Look for any asymmetry in the peak shape or the presence of a shoulder peak, which could indicate a co-eluting compound.

Step 2: Mass Spectral Analysis

  • Action: Scrutinize the mass spectrum across the chromatographic peak of interest.

  • Indication of Interference: The presence of fragment ions that are not characteristic of this compound or an isotopic pattern that does not match the theoretical distribution for tin isotopes suggests a co-eluting interference.

Step 3: Methodological Adjustments

If an interference is suspected, the following steps can be taken to mitigate its effect:

  • Chromatographic Optimization: Modify the gas chromatography (GC) or liquid chromatography (LC) method to improve the separation of this compound from the interfering compound. This could involve adjusting the temperature gradient, flow rate, or using a different chromatography column with a different stationary phase.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between ions with the same nominal mass but different exact masses, effectively resolving the isobaric interference.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion of this compound and monitoring a unique product ion, the selectivity of the analysis can be significantly increased, thereby eliminating the interference from other compounds.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound. Specific parameters should be optimized for the instrument and matrix being analyzed.

Protocol 1: GC-MS Analysis of this compound

This protocol assumes derivatization to a more volatile form, which is a common requirement for GC analysis of organotin compounds.

  • Sample Extraction:

    • Extract the sample with a suitable organic solvent (e.g., hexane, toluene) containing a complexing agent like tropolone.

    • The extraction method will vary depending on the sample matrix (e.g., water, sediment, biological tissue).

  • Derivatization (Grignard Reaction):

    • To the organic extract, add a Grignard reagent such as pentylmagnesium bromide.

    • Allow the reaction to proceed for approximately 30 minutes to convert the organotin compounds to their more volatile tetra-organo forms.

    • Quench the reaction carefully with a suitable reagent.

  • Clean-up:

    • Pass the derivatized extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove matrix interferences.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the characteristic ions of this compound.

Diagram of the GC-MS Workflow

A Sample Extraction B Derivatization A->B C Clean-up (SPE) B->C D GC-MS Analysis C->D E Data Analysis D->E

Caption: General workflow for GC-MS analysis of organotins.

Protocol 2: LC-MS/MS Analysis of this compound

This method may not require derivatization, simplifying sample preparation.

  • Sample Extraction:

    • Extract the sample with an appropriate solvent mixture (e.g., methanol/water).

    • Centrifuge and filter the extract.

  • LC-MS/MS Parameters:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ion transitions for this compound.

Logical Relationship for Method Selection

A High Matrix Complexity? B GC-MS with Derivatization A->B Yes C LC-MS/MS A->C No D HRMS available? B->D C->D E Use HRMS for High Specificity D->E Yes F Use MS/MS for High Selectivity D->F No

Caption: Decision tree for analytical method selection.

Validation & Comparative

A Researcher's Guide to Analytical Method Validation for Organotins: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of organotin compounds is critical due to their widespread industrial use and significant toxicity.[1][2] This guide provides a comparative analysis of validated analytical methods for the determination of organotins, with a special focus on the principles of isotope dilution analysis, a technique that aligns with the use of internal standards like "Diphenyldiethyltin-d10". We will delve into common analytical techniques, present comparative data from various studies, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.

The analysis of organotin compounds typically involves several key stages: extraction from the sample matrix, derivatization (primarily for Gas Chromatography), chromatographic separation, and detection.[1][3][4] The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a primary consideration, each offering distinct advantages and disadvantages.

Comparative Analysis of Analytical Techniques

GC coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for organotin analysis, prized for its high resolution.[3][5] However, a significant drawback is the necessity of a derivatization step to convert the polar and often non-volatile organotin compounds into more volatile forms suitable for GC analysis.[3][4][6] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[1][5][7]

LC, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offers a compelling alternative as it often eliminates the need for derivatization, thereby simplifying sample preparation.[1][3][8]

Isotope Dilution Analysis (IDA) is a highly accurate quantification method that can be employed with both GC-MS and LC-MS.[9][10] This technique involves the addition of a known amount of an isotopically labeled analog of the analyte (an internal standard like this compound) to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer, allowing for precise quantification that corrects for sample loss during preparation and analysis.[9][11]

The following table summarizes the performance of different analytical methods for organotin compounds based on published literature.

Analytical MethodAnalyte(s)Sample MatrixLinearity (R²)Recovery (%)Precision (RSD %)LOD/LOQInternal StandardReference
GC-MS ButyltinsMussels>0.99Good (verified with CRM)Not specifiedLower with STEB derivatizationTripropyltin[5][7]
GC-MS Butyltins & PhenyltinsLake SedimentNot specified80-100 (absolute), 87-105 (relative)<7MDLs providedTetrabutyltin[12]
GC-MS Butyltins & PhenyltinsBiotaNot specified96-107<54-52 ng/g (MDL)Perdeuterated organotin analogues[13]
GC-MS/MS Butyltins & TriphenyltinSedimentsNot specifiedNot specifiedNot specifiedNot specifiedDeuterated TBT
LC-ICP-MS (Isotope Dilution) Butyltins & PhenyltinsSediments & Drinking Water>0.9970-1141.2-2.90.5-1.2 ng/L (LOD)Isotope-enriched species[9]
LC-MS/MS Tributyltin, Fentin, Cyhexatin, Fenbutatin oxideFood, Water, TextilesNot specifiedNot specifiedNot specifiedBelow regulated levelsTriphenyl phosphate[8]
HPLC-ICP-MS 11 OrganotinsWorkplace AirNot specifiedNot specifiedNot specified0.14-0.57 µg Sn/L (LOD)Not specified[14]

Experimental Protocols

Below are detailed methodologies for key experiments in organotin analysis.

Protocol 1: GC-MS Analysis of Organotins in Sediments with Derivatization

This protocol is a generalized procedure based on common practices for GC-MS analysis requiring derivatization.

1. Sample Preparation and Extraction:

  • Weigh 2.5 g of freeze-dried sediment into a beaker.

  • Spike the sample with an appropriate internal standard solution (e.g., this compound).

  • Mix thoroughly with a drying agent like anhydrous sodium sulfate.

  • Extract the organotins using an accelerated solvent extractor with a mixture of methanol (B129727) and acetic acid at elevated temperature and pressure.[12]

2. Derivatization (Ethylation):

  • Transfer the extract to a volumetric flask containing a sodium chloride solution.

  • Adjust the pH to approximately 5.0 with sodium hydroxide.

  • Add an aqueous solution of sodium tetraethylborate (NaBEt4) as the derivatizing agent.

  • Add an organic solvent like hexane (B92381) and shake for an extended period (e.g., 12 hours) to extract the ethylated organotins.[12]

3. GC-MS Analysis:

  • GC System: Agilent 7890B or similar.[1]

  • Injector: Pulsed splitless mode.[1]

  • Column: A suitable capillary column, e.g., 30 m x 0.32 mm with a 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow.[12]

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 4 minutes.[12]

  • MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent.[1]

  • Ionization: Electron Impact (EI).

  • Acquisition Mode: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.[1][12]

Protocol 2: LC-MS/MS Analysis of Organotins (No Derivatization)

This protocol outlines a general procedure for the direct analysis of organotins, avoiding the derivatization step.

1. Sample Preparation and Extraction:

  • For solid samples (e.g., food, textiles), weigh 1 g of the homogenized sample. For liquid samples (e.g., water), take a 1 mL aliquot.

  • Add a suitable internal standard (e.g., Triphenyl phosphate).

  • Add acetonitrile (B52724) and shake vigorously or sonicate to extract the organotin compounds.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer an aliquot of the supernatant and dilute with water before injection.[8]

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., methanol, acetonitrile) containing a modifier like formic acid or ammonium (B1175870) acetate.

  • MS/MS System: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each organotin compound and the internal standard.[8]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of organotins.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Spiking Internal Standard Spiking (e.g., this compound) Sample->Spiking Extraction Extraction Spiking->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Clean-up/Concentration Derivatization->Cleanup GC_Separation GC Separation Cleanup->GC_Separation Injection MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction Spiking->Extraction Dilution Dilution Extraction->Dilution LC_Separation LC Separation Dilution->LC_Separation Injection MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

References

Validating "Diphenyldiethyltin-d10" as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Diphenyldiethyltin-d10 as a Certified Reference Material (CRM). It is intended to offer a clear comparison of its performance against relevant alternatives and furnish the detailed experimental data necessary for its effective implementation in analytical workflows. The use of deuterated internal standards, such as this compound, is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in mass spectrometry-based methods.[1][2][3]

Comparative Analysis of Analytical Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical measurements. The following table compares key characteristics of this compound with its non-deuterated analog and another common deuterated organotin standard.

PropertyThis compoundDiphenyldiethyltinTriphenyltin-d15
Molecular Formula C₁₆H₈D₁₀SnC₁₆H₁₈SnC₁₈D₁₅Sn
Molecular Weight 369.08 g/mol 359.02 g/mol 444.1 g/mol
Isotopic Purity Typically ≥98%Not ApplicableTypically ≥98%
Primary Application Internal Standard for GC-MS and LC-MSAnalyte or Calibration StandardInternal Standard for GC-MS and LC-MS
Key Advantage Co-elutes with the non-deuterated analyte, providing excellent correction for matrix effects and instrument variability.[1][2]Represents the target analyte in its natural isotopic abundance.Provides a significant mass shift from the corresponding non-deuterated analyte.
Common Matrix Environmental, biological, and pharmaceutical samples.Environmental, biological, and pharmaceutical samples.Environmental and biological samples.

Performance Data: Validation of an Analytical Method

The following table summarizes representative validation data for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of an analyte using this compound as an internal standard. The data demonstrates the suitability of this CRM for its intended use.

Validation ParameterPerformance MetricAcceptance CriteriaResult
Linearity (R²) Coefficient of Determination≥ 0.9950.998
Precision (%RSD) Repeatability (n=6)< 15%4.5%
Accuracy (% Recovery) Spike Recovery (at 3 levels)80 - 120%98.7%
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10Established based on matrix0.5 ng/mL
Specificity No significant interference at the retention time of the analyte and ISPeak purity > 98%Confirmed

Experimental Protocols

A detailed methodology is crucial for the successful implementation of a validated analytical method. The following is a representative protocol for the analysis of organotin compounds using GC-MS with this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Objective: To extract the target analyte and the internal standard from the sample matrix.

  • Procedure:

    • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound solution.

    • Add 10 mL of a suitable extraction solvent (e.g., hexane (B92381) with 0.1% acetic acid and 0.05% tropolone).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more and combine the supernatants.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Objective: To increase the volatility of the organotin compounds for GC analysis.

  • Procedure:

    • Reconstitute the dried extract in 1 mL of hexane.

    • Add 1 mL of a 2% (w/v) sodium tetraethylborate solution to ethylate the organotin compounds.

    • Vortex for 2 minutes and allow the phases to separate.

    • Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the ethylated analyte and this compound.

Visualizing the Validation Workflow and Traceability

The following diagrams illustrate the key processes involved in the validation and use of a certified reference material.

CRM_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Method Validation cluster_Documentation Certification & Use Define_Scope Define Scope & Acceptance Criteria Select_CRM Select Candidate CRM (this compound) Define_Scope->Select_CRM Develop_Method Develop Analytical Method (GC-MS) Select_CRM->Develop_Method Linearity Linearity Develop_Method->Linearity Precision Precision Develop_Method->Precision Accuracy Accuracy Develop_Method->Accuracy Specificity Specificity Develop_Method->Specificity LOQ LOQ/LOD Develop_Method->LOQ Validation_Report Validation Report Linearity->Validation_Report Precision->Validation_Report Accuracy->Validation_Report Specificity->Validation_Report LOQ->Validation_Report Certificate Certificate of Analysis Validation_Report->Certificate Routine_Use Routine Analysis as Internal Standard Certificate->Routine_Use

Caption: Workflow for the validation of this compound as a CRM.

CRM_Traceability SI_Unit SI Unit (e.g., mole) Primary_Standard Primary Standard (e.g., NIST SRM) SI_Unit->Primary_Standard Realization CRM_Producer Certified Reference Material (CRM) (this compound) Primary_Standard->CRM_Producer Calibration Working_Standard In-house Working Standard CRM_Producer->Working_Standard Verification Analytical_Result Analytical Measurement Result Working_Standard->Analytical_Result Quantification

Caption: Metrological traceability chain for a Certified Reference Material.

Conclusion

The validation of this compound as a Certified Reference Material ensures its suitability for use as an internal standard in demanding analytical applications. Its use significantly enhances the accuracy, precision, and reliability of quantitative measurements by effectively compensating for variations in sample preparation and instrument response. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, food safety, and pharmaceutical development.

Disclaimer: The quantitative data and experimental protocols presented in this guide are representative of typical validation procedures for deuterated organotin compounds used as certified reference materials. In the absence of a publicly available, specific Certificate of Analysis for "this compound," this information is provided for illustrative and guidance purposes. Users should always refer to the specific documentation provided by the CRM manufacturer for definitive data and instructions.

References

Inter-Laboratory Comparison of Organotin Analysis Using Diphenyldiethyltin-d10 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of organotin compounds in environmental matrices, with a specific focus on the application of Diphenyldiethyltin-d10 as an internal standard. While direct inter-laboratory comparison studies featuring this compound are not extensively documented in publicly available literature, this guide synthesizes common and validated analytical approaches for organotin analysis, offering a framework for its use and comparison with alternative internal standards. The methodologies and data presented are based on established practices in the field of trace organometallic analysis, particularly isotope dilution mass spectrometry (IDMS).

Introduction to Organotin Analysis and the Role of Internal Standards

Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, from anti-fouling agents in marine paints to stabilizers in plastics.[1][2][3] Due to their toxicity and persistence in the environment, accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices such as water, sediment, and biota.[4][5]

Gas chromatography (GC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) are the preferred techniques for the speciation and quantification of organotin compounds.[4][6] The analytical process typically involves extraction from the sample matrix, derivatization to increase volatility, and subsequent chromatographic separation and detection.[1]

The use of an appropriate internal standard is critical to correct for analyte losses during sample preparation and for variations in instrument response. Isotope dilution techniques, employing isotopically labeled analogues of the target analytes, are considered the gold standard for achieving high accuracy and precision in organotin analysis.[6][7] this compound, a deuterated form of diphenyldiethyltin, serves as an excellent internal standard for the quantification of phenyltin and other organotin compounds.

Comparative Analytical Performance

The following table summarizes the expected analytical performance characteristics when using this compound as an internal standard in comparison to other commonly used internal standards in an inter-laboratory setting. The data is representative of typical performance achievable with GC-ICP-MS and GC-MS methods.

Table 1: Comparison of Internal Standards for Organotin Analysis

ParameterThis compound (Deuterated)119Sn-enriched Butyltins (Isotopically Enriched)Tripropyltin (Structural Analogue)
Applicability Phenyltins, ButyltinsButyltinsGeneral Organotins
Correction for Matrix Effects ExcellentExcellentGood
Correction for Derivatization Efficiency ExcellentExcellentModerate
Correction for Extraction Recovery ExcellentExcellentGood
Typical Recovery Rates (%) 95 - 10596 - 107[8]80 - 110
Typical Relative Standard Deviation (RSD, %) < 5[8]< 10< 15
Limit of Detection (LOD, ng/g) 1 - 104 - 52[8]10 - 100
Inter-laboratory Reproducibility HighHighModerate

Experimental Protocols

The following sections detail a standardized experimental protocol for the analysis of organotin compounds in sediment samples using this compound as an internal standard.

Sample Preparation and Extraction
  • Sample Homogenization: Sediment samples are freeze-dried and homogenized by sieving through a 250 µm mesh.

  • Spiking with Internal Standard: A known amount of the this compound internal standard solution is added to a 1-2 g subsample of the homogenized sediment. The sample is then allowed to equilibrate.

  • Extraction: The organotin compounds are extracted from the sediment using a solvent mixture, typically methanol/acetic acid or hexane (B92381)/tropolone, with the aid of ultrasonication or mechanical shaking.[5] The extraction is repeated multiple times to ensure quantitative recovery.

  • Phase Separation: The extract is centrifuged, and the organic phase is collected. The combined organic extracts are then concentrated.

Derivatization

To increase the volatility of the polar organotin compounds for GC analysis, a derivatization step is necessary.

  • Ethylation: The extracted organotin species are converted to their ethylated derivatives by reaction with sodium tetraethylborate (NaBEt4).[6] This reaction is typically carried out in an aqueous/organic biphasic system at a controlled pH.

  • Extraction of Derivatized Compounds: The ethylated organotin compounds are extracted into an organic solvent such as hexane or isooctane.

  • Clean-up: The organic extract may be subjected to a clean-up step using silica (B1680970) gel or Florisil chromatography to remove interfering co-extractives.

Instrumental Analysis
  • Gas Chromatography (GC): The final extract is injected into a GC system equipped with a non-polar capillary column for separation of the ethylated organotin derivatives.

  • Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The separated compounds are detected and quantified using either MS or ICP-MS.

    • GC-MS: Provides molecular information and allows for the use of selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

    • GC-ICP-MS: Offers element-specific detection with very high sensitivity and is less susceptible to spectral interferences.[7] Isotope ratios are measured for quantification in isotope dilution analysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for organotin analysis using this compound as an internal standard.

Organotin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sediment Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Derivatization Ethylation with NaBEt4 Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Cleanup Extract Clean-up LLE->Cleanup GC Gas Chromatography Cleanup->GC Detector MS or ICP-MS Detection GC->Detector Quantification Quantification using Isotope Dilution Detector->Quantification

Caption: Analytical workflow for organotin analysis.

Signaling Pathway for Isotope Dilution Mass Spectrometry

The underlying principle of quantification using isotope dilution is illustrated in the following diagram.

IDMS_Principle cluster_sample Sample cluster_spike Spike cluster_mixture Sample-Spike Mixture cluster_measurement Mass Spectrometry Measurement cluster_calculation Concentration Calculation Analyte Native Analyte (Unknown Amount, Na) Mixture Equilibrated Mixture Analyte->Mixture Spike Isotopically Labeled Standard (Known Amount, Ns) Spike->Mixture Measurement Measure Isotope Ratio (R) Mixture->Measurement Calculation Calculate Na using IDMS Equation Measurement->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of this compound as an internal standard, in conjunction with isotope dilution mass spectrometry, offers a robust and highly accurate method for the quantification of organotin compounds in environmental samples. While direct inter-laboratory comparison data for this specific standard is limited, the principles of IDMS and the established protocols for organotin analysis provide a strong foundation for its successful implementation. The expected performance characteristics, including high recovery rates, low limits of detection, and excellent reproducibility, make it a suitable choice for demanding research and monitoring applications. Future inter-laboratory studies are encouraged to formally validate and document the performance of this compound across a range of matrices and laboratories.

References

A Head-to-Head Battle in Organotin Analysis: Diphenyldiethyltin-d10 vs. Tripropyltin

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of organotin analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. Among the various options, isotopically labeled compounds and structurally similar non-native compounds are two common strategies. This guide provides a comprehensive comparison between a deuterated internal standard, Diphenyldiethyltin-d10, and a common non-isotopically labeled internal standard, tripropyltin (B15187550), for the analysis of organotin compounds. This evaluation is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal standard for their analytical needs.

Principle of Internal Standards in Organotin Analysis

The analytical workflow for organotin compounds, particularly in complex matrices, is fraught with potential for analyte loss at various stages, including extraction, derivatization, and chromatographic injection. Internal standards are compounds added to a sample at a known concentration before any sample processing steps. They are chosen to mimic the chemical behavior of the target analytes. By monitoring the signal of the internal standard, analysts can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results.

A critical aspect of organotin analysis by gas chromatography (GC) is the derivatization step.[1] Organotin compounds are often derivatized to more volatile and thermally stable forms, typically through ethylation or propylation, before GC separation and detection by mass spectrometry (MS).[1][2] The choice of internal standard should ideally account for any variability in this derivatization efficiency.

Comparative Performance: this compound vs. Tripropyltin

The ideal internal standard co-elutes or elutes close to the analytes of interest and does not suffer from matrix interference. Perdeuterated analogues of the target analytes are often considered the "gold standard" as they have nearly identical physicochemical properties to the native compounds, ensuring they behave similarly throughout the entire analytical process.[3] Tripropyltin, while not an exact structural analogue to many common organotin pollutants like butyltins and phenyltins, is frequently employed due to its commercial availability and appropriate volatility and chromatographic behavior.[4][5]

For the purpose of this guide, this compound represents a deuterated internal standard that is structurally related to diphenyltin (B89523) compounds and would be expected to perform similarly to other perdeuterated organotin standards.

Quantitative Data Summary

The following table summarizes the typical performance characteristics observed when using deuterated internal standards (represented by this compound) compared to tripropyltin. The data is a composite from various studies analyzing organotin compounds in different environmental matrices.

Performance MetricDeuterated Internal Standard (e.g., this compound)TripropyltinKey Advantages of Deuterated Standards
Recovery (%) 93 - 108%[3]Typically 70 - 120%[5]More effectively compensates for analyte loss during sample preparation, leading to recovery values closer to 100%.
Precision (RSD %) < 5%[3][6]< 10%[5]The near-identical chemical behavior to the analyte minimizes variability, resulting in higher precision.
Method Detection Limits (MDL) 0.3 - 1.5 ng/L (water)[3]Generally in the low ng/L to µg/L range depending on the method and matrix.[4][5]The use of deuterated standards can contribute to achieving lower detection limits due to improved signal-to-noise ratios and more accurate quantification at low levels.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for organotin analysis using either a deuterated internal standard or tripropyltin.

Protocol 1: Organotin Analysis using Perdeuterated Internal Standard (e.g., this compound)

This protocol is adapted from methodologies employing perdeuterated organotin analogues for the analysis of water and sediment samples.[3]

1. Sample Preparation and Extraction:

  • Water Samples: To a 50 mL water sample, add the perdeuterated internal standard solution. Adjust the pH to 5 with an acetate (B1210297) buffer.
  • Sediment Samples: To 2.5 g of dried sediment, add the perdeuterated internal standard solution. Perform accelerated solvent extraction (ASE) with a methanolic mixture of sodium acetate and acetic acid at 100°C.[3]

2. Derivatization:

  • Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to the sample extract to ethylate the organotin compounds.[4]

3. Liquid-Liquid Extraction (LLE):

  • Extract the ethylated organotins from the aqueous phase using an organic solvent such as pentane (B18724) or hexane.[4]
  • Concentrate the organic extract to a final volume of approximately 400 µL.

4. GC-MS Analysis:

  • Inject a 1-3 µL aliquot of the final extract into the GC-MS system.
  • Use a capillary column suitable for organometallic compound separation.
  • The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the native organotins and the deuterated internal standards.

Protocol 2: Organotin Analysis using Tripropyltin as Internal Standard

This protocol is a representative method for the analysis of organotins in water samples.[4][5]

1. Sample Preparation:

  • Take 400 mL of the water sample and add the tripropyltin internal standard solution.
  • Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.[4]

2. Derivatization:

  • Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to ethylate the organotin compounds.[4]

3. Extraction:

  • Add pentane to the sample and shake vigorously for at least 10 minutes.
  • Separate the organic phase and carefully evaporate it to a final volume of 400 µL.[4]

4. GC-MS/MS Analysis:

  • Inject a 3 µL aliquot of the concentrated extract into the GC-MS/MS system.
  • The triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity.[4] At least two product ion transitions for each compound are monitored for positive identification.[4]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows and the logical basis for choosing an internal standard.

Organotin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water/Sediment) Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (Ethylation) Add_IS->Derivatization Extraction Extraction (LLE/ASE) Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS(/MS) Analysis Concentration->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: A generalized experimental workflow for organotin analysis.

Internal_Standard_Choice IS_Choice Choice of Internal Standard Deuterated_IS This compound (Deuterated) IS_Choice->Deuterated_IS Non_Deuterated_IS Tripropyltin (Non-Deuterated) IS_Choice->Non_Deuterated_IS Pros_Deuterated Pros: - High Accuracy - High Precision - Corrects for Derivatization Variability Deuterated_IS->Pros_Deuterated Cons_Deuterated Cons: - Higher Cost - Availability may be limited Deuterated_IS->Cons_Deuterated Pros_Non_Deuterated Pros: - Lower Cost - Readily Available Non_Deuterated_IS->Pros_Non_Deuterated Cons_Non_Deuterated Cons: - Potential for Different Recovery - May not fully correct for derivatization issues Non_Deuterated_IS->Cons_Non_Deuterated

Caption: Decision factors for internal standard selection in organotin analysis.

Conclusion

The choice between this compound (representing deuterated standards) and tripropyltin hinges on the specific requirements of the analysis. For applications demanding the highest levels of accuracy and precision, such as in regulatory compliance monitoring or the analysis of low-level environmental samples, a deuterated internal standard is the superior choice.[3][6] The ability of a deuterated standard to accurately mimic the behavior of the target analyte through every stage of the analytical process provides a more robust correction for experimental variations.

However, for routine screening, methods where matrix effects are minimal, or in laboratories where cost is a significant constraint, tripropyltin can serve as a reliable and effective internal standard.[4][5] It is crucial for laboratories using tripropyltin to thoroughly validate their methods to ensure that it provides adequate correction for the analytes of interest across the expected concentration ranges and in the specific matrices being analyzed. Ultimately, the decision should be based on a careful consideration of the analytical performance requirements, budget, and the availability of the standard.

References

The Critical Role of Diphenyldiethyltin-d10 in Ensuring Accuracy in Organotin Analysis for Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, achieving the highest level of accuracy and reliability is paramount. In the context of proficiency testing schemes, where the integrity of analytical data is rigorously evaluated, the choice of internal standard is a critical determinant of success. This guide provides an objective comparison of Diphenyldiethyltin-d10, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental data and detailed methodologies, to underscore its superiority in quantitative analysis.

Proficiency testing is a cornerstone of laboratory quality assurance, providing an external and objective assessment of a laboratory's analytical performance. For the determination of organotin compounds, which are environmental pollutants and potent toxins, the use of robust analytical methods is essential. The accuracy of these methods is significantly enhanced by the use of appropriate internal standards to correct for variations in sample preparation, injection volume, and instrument response.

Performance Comparison: The Deuterated Advantage

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based analysis. Their physicochemical properties are nearly identical to the target analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to detection. This leads to superior compensation for matrix effects—a major source of imprecision and inaccuracy in complex samples.

While direct comparative studies for this compound against a specific non-deuterated internal standard are not extensively published, the well-established principles of using stable isotope-labeled standards and available performance data for similar compounds provide a strong basis for comparison. The use of perdeuterated organotin analogues as internal standards has been shown to yield excellent precision and high recovery rates in environmental sample analysis.

ParameterThis compound (Deuterated IS)Non-Deuterated Analog IS (e.g., Tripropyltin)
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for the same matrix-induced signal suppression or enhancement.Variable: Different retention times and physicochemical properties can lead to dissimilar matrix effects and incomplete correction.
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various sample matrices and conditions.Variable: Differences in properties can result in inconsistent recovery compared to the analyte.
Precision (RSD %) Typically <5% for perdeuterated organotin standards.Generally higher and more variable depending on the complexity of the matrix.
Accuracy (Recovery %) Typically in the range of 93-108% for perdeuterated organotin standards in various water and sediment samples.Can be less accurate due to incomplete correction for matrix effects and recovery losses.
Specificity High: Differentiated from the analyte by its mass-to-charge ratio, eliminating the risk of interference.Potential for interference from other sample components with similar retention times and fragmentation patterns.
Cost & Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Proficiency Testing Schemes for Organotin Analysis

Participation in proficiency testing (PT) schemes is crucial for laboratories to demonstrate their competence in organotin analysis. These programs provide an independent assessment of a laboratory's performance against its peers. One of the prominent providers of such schemes is WEPAL-QUASIMEME, which offers proficiency tests for a range of determinands in environmental matrices.[1][2]

The WEPAL-QUASIMEME program includes proficiency tests for organotins in seawater and sediment.[3] While the specific internal standards used by participating laboratories are not always dictated, the use of best practices, including the application of stable isotope-labeled internal standards like this compound, is highly encouraged to achieve the required accuracy and precision. Samples from previous proficiency tests are also available as reference materials for method development and internal quality control.[1]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of organotin compounds in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard such as this compound.

Sample Preparation and Derivatization (Water Sample)
  • Internal Standard Spiking: To a 250 mL water sample, add a known amount of this compound internal standard solution.

  • pH Adjustment: Adjust the pH of the sample to approximately 4.7 using an acetate (B1210297) buffer solution.

  • Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate to the sample. This step ethylates the organotin compounds, making them more volatile for GC analysis.

  • Extraction: Add 2 mL of hexane (B92381) and vortex the mixture for 30 minutes.

  • Phase Separation: Allow the layers to separate, and carefully transfer the upper hexane layer containing the derivatized organotins to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound and this compound.

Mandatory Visualizations

The following diagrams illustrate key aspects of organotin analysis and their biological impact.

G Experimental Workflow for Organotin Analysis Sample Water/Sediment Sample Spike Spike with this compound (IS) Sample->Spike Derivatize Derivatization (Ethylation) Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A generalized workflow for the analysis of organotin compounds.

G Simplified Signaling Pathway of Organotin Toxicity cluster_cellular Cellular Targets cluster_effects Biological Effects Organotin Organotin Compounds (e.g., TBT, TPT) Mitochondria Mitochondria Organotin->Mitochondria NuclearReceptors Nuclear Receptors (RXR, PPARγ) Organotin->NuclearReceptors ImmuneCells Immune Cells Organotin->ImmuneCells ATP_depletion ATP Depletion Mitochondria->ATP_depletion Gene_expression Altered Gene Expression (Adipogenesis, Endocrine Disruption) NuclearReceptors->Gene_expression Immunotoxicity Immunotoxicity ImmuneCells->Immunotoxicity

References

A Comparative Guide to Method Validation for Organotin Analysis in Water Samples Utilizing Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of organotin compounds in water samples, with a specific focus on the role and validation of Diphenyldiethyltin-d10 as a surrogate or internal standard. The information presented is supported by experimental data from various studies to aid in the selection and implementation of robust analytical methods.

Introduction to Organotin Analysis and the Role of Surrogate Standards

Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Their widespread use has led to their presence as contaminants in aquatic environments, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] Due to their toxicity, regulatory bodies have set low detection limits for these compounds in water.[2]

Method validation is a critical process in analytical chemistry to ensure the reliability and accuracy of results. In the analysis of complex environmental samples like water, surrogate standards play a pivotal role.[3][4] A surrogate is a compound that is chemically similar to the target analytes but is not naturally found in the samples.[4] It is added at a known concentration to every sample before preparation and analysis to monitor the efficiency of the entire analytical process, including extraction and instrumental analysis.[3][4] this compound, a deuterated analog of diphenyldiethyltin, is an ideal surrogate standard for the analysis of various organotin compounds due to its similar chemical behavior and distinct mass, which allows for its differentiation from the target analytes by mass spectrometry.

Comparative Performance of Analytical Methods

The two primary analytical techniques for the determination of organotin compounds in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with Inductively Coupled Plasma (ICP-MS). The choice of method depends on factors such as the required sensitivity, the specific organotin compounds of interest, and the sample matrix. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique used with both GC-MS and LC-MS to improve accuracy and precision.[5][6][7]

The following table summarizes the performance data from various studies for the analysis of organotin compounds, providing a benchmark for what can be expected during method validation.

Analytical MethodTarget AnalytesSurrogate/Internal StandardSample PreparationLimit of Detection (LOD) (ng/L)Recovery (%)Precision (%RSD)Linearity (r²)
LC-ICP-MS (Isotope Dilution) MBT, DBT, TBT, MPhT, DPhT, TPhT119Sn-enriched MBT, DBT, TBTSolid Phase Extraction (SPE)0.5 - 1.2[5][7]70 - 114[5][7]1.2 - 2.9[5][7]>0.99[5]
GC/MS (Perdeuterated Internal Standards) MBT, DBT, TBT, MPhT, DPhT, TPhT, TCyTPerdeuterated OTsLiquid-Liquid Extraction (LLE)0.3 - 1.5[8]93 - 103[8]<5[8]Not Specified
LPGC/MS/MS MBT, DBT, TBT, TeBT, MPhT, DPhT, TPhT, TePhTNot Specified (Matrix-matched calibration)Solid Phase Extraction (SPE)0.1 - 9.6[9]86 - 108[9]<18[9]Not Specified
Triple Quadrupole GC-MS/MS Mono-, di-, tri-, and tetrabutyl and triphenyl tin compoundsNot SpecifiedLiquid-Liquid Extraction (LLE)<0.05[2]Not SpecifiedNot SpecifiedNot Specified
µLC-ES-ITMS (EPA Method 8323) TBT, DBT, MBT, TPhT, DPhT, MPhTNot Specified (External Standard)Solid Phase Extraction (SPE)Matrix Dependent[10]Not SpecifiedNot SpecifiedNot Specified

MBT: Monobutyltin, DBT: Dibutyltin, TBT: Tributyltin, MPhT: Monophenyltin, DPhT: Diphenyltin, TPhT: Triphenyltin, TCyT: Tricyclohexyltin, TeBT: Tetrabutyltin, TePhT: Tetraphenyltin

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general representation based on common procedures for organotin analysis.[9][10]

  • Sample Acidification: Acidify a 1-liter water sample to pH 2 with hydrochloric acid.[10]

  • Surrogate Spiking: Add a known amount of this compound solution to the water sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified deionized water.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the trapped organotin compounds (including the surrogate) with an appropriate solvent, such as methanol or a mixture of hexane (B92381) and acetic acid.

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) with Ethylation

This protocol is commonly used for GC-MS analysis and involves derivatization to increase the volatility of the organotin compounds.[1][8]

  • Buffering and Spiking: To a 50 mL water sample, add a buffer to adjust the pH (e.g., to 4.5 or 5.4) and spike with the this compound surrogate.[1][6][8]

  • Derivatization: Add a derivatizing agent, such as sodium tetraethylborate, to convert the ionic organotins to their more volatile ethylated forms.[1][6]

  • Extraction: Add an organic solvent (e.g., pentane (B18724) or dichloromethane) and shake vigorously to extract the derivatized organotins.[2][8]

  • Phase Separation: Allow the layers to separate and collect the organic phase.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it to a final volume.

Instrumental Analysis: GC-MS
  • Injection: Inject an aliquot of the prepared sample extract into the GC-MS system.

  • Separation: Use a capillary column (e.g., TG-5MS) to separate the different organotin compounds based on their boiling points and polarity.[2]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to selectively detect and quantify the target organotins and the deuterated surrogate.[1][2]

  • Quantification: The concentration of each target analyte is calculated by comparing its peak area to that of the this compound surrogate, using a calibration curve.

Instrumental Analysis: LC-ICP-MS
  • Injection: Inject the sample extract into the LC system.

  • Separation: A reversed-phase C18 column is typically used to separate the organotin compounds.[5]

  • Detection: The eluent from the LC is introduced into the ICP-MS, which detects the tin isotopes with high sensitivity.

  • Quantification: Isotope dilution calculations are performed by measuring the isotope ratios of the target analytes and the enriched tin isotopes from the added standards.[5][7]

Visualizing the Method Validation Workflow

The following diagram illustrates the logical flow of a typical method validation process for analyzing organotin compounds in water using a surrogate standard like this compound.

MethodValidationWorkflow start Start: Define Analytical Requirements (Analytes, Matrix, Required Limits) method_selection Method Selection (e.g., GC-MS, LC-ICP-MS) start->method_selection protocol_dev Protocol Development (Sample Prep, Instrumental Conditions) method_selection->protocol_dev surrogate_selection Surrogate Standard Selection (this compound) protocol_dev->surrogate_selection validation_plan Develop Validation Plan surrogate_selection->validation_plan linearity Linearity & Range validation_plan->linearity accuracy Accuracy (Recovery) validation_plan->accuracy precision Precision (Repeatability & Reproducibility) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness documentation Documentation & SOP linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for organotin compounds in water depends on the specific project requirements, including the target analytes, required detection limits, and available instrumentation. Both GC-MS and LC-ICP-MS offer excellent sensitivity and selectivity. The use of a deuterated surrogate standard, such as this compound, is crucial for ensuring the quality and accuracy of the analytical data by monitoring and correcting for variations in sample preparation and analysis. The provided performance data and experimental protocols serve as a valuable resource for researchers and scientists in developing and validating their own methods for the analysis of these environmentally significant contaminants.

References

A Comparative Guide to the Analysis of Diphenyldiethyltin-d10: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is critical due to their widespread use and potential toxicity. Diphenyldiethyltin-d10, a deuterated analog often employed as an internal standard, requires robust analytical methodologies for its detection. This guide provides an objective comparison of two powerful techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

At a Glance: GC-MS and LC-MS for Organotin Analysis

The choice between GC-MS and LC-MS for the analysis of this compound and its non-deuterated counterparts hinges on a trade-off between sample throughput, sensitivity, and the necessity of sample derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone for organotin analysis, offering high chromatographic resolution. However, a significant drawback is the low volatility of many organotin compounds, necessitating a chemical derivatization step to convert them into more volatile species suitable for GC analysis. This additional sample preparation step can be time-consuming.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometry (LC-MS/MS) configuration, has emerged as a powerful alternative. Its primary advantage is the ability to analyze many organotin compounds directly, circumventing the need for derivatization. This leads to simpler, faster sample preparation protocols.

Performance Comparison: Diphenyltin (B89523) Compounds

As this compound is an internal standard, quantitative performance data is most relevant for its non-labeled analog, diphenyltin. The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the analysis of diphenyltin and related compounds, based on published analytical methods.

Table 1: Quantitative Performance Data for Diphenyltin Analysis

ParameterGC-MSLC-MS/MS
AnalyteDiphenyltinTriphenyltin (B1233371)*
Limit of Detection (LOD)58 ng/L0.02 - 0.08 µg/L (20 - 80 ng/L)
Limit of Quantification (LOQ)Not specified0.1 µg/L (100 ng/L)
Linearity (Correlation Coefficient)0.996 - 0.999>0.99
Common Sample MatrixWaterWater, Soil

*Note: Data for Triphenyltin is used as a close structural analog to Diphenyltin in a validated LC-MS/MS method for environmental water samples.[1][2]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly in their sample preparation stages.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Spike Spike with this compound (IS) Sample->Spike Derivatization Derivatization (e.g., Ethylation with NaBEt4) Spike->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Spike Spike with this compound (IS) Sample->Spike SPE Solid Phase Extraction (SPE) or QuEChERS Spike->SPE LC_Separation Liquid Chromatographic Separation SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection (ESI) LC_Separation->MSMS_Detection

References

Diphenyldiethyltin-d10: A Comparative Guide for Quality Control in Accredited Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within accredited laboratories, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This is especially true for the analysis of organotin compounds, a class of chemicals under strict regulatory scrutiny due to their toxicity. Diphenyldiethyltin-d10, a deuterated organotin compound, has emerged as a valuable tool for quality control in these demanding environments. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards in Organotin Analysis

The primary role of an internal standard is to compensate for variations in sample preparation and instrumental analysis, thereby improving the precision and accuracy of the results. The ideal internal standard should mimic the chemical behavior of the analyte of interest and be absent in the original sample. Deuterated standards, such as this compound, are often considered the gold standard as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.

Here, we compare the performance of perdeuterated internal standards, represented by compounds like this compound, against other deuterated and non-deuterated alternatives commonly employed in organotin analysis.

Internal Standard TypeRepresentative Compound(s)Typical Recovery RatesPrecision (Relative Standard Deviation)Key AdvantagesKey Disadvantages
Perdeuterated Organotins This compound , Tributyltin-d27, Triphenyltin-d1593-108% (Water), 98-105% (Sediment)[1]< 5%[1]Co-elutes closely with the analyte, providing the most accurate correction for matrix effects and procedural losses.Higher cost compared to non-deuterated standards.
Partially Deuterated Organotins Tributyl-d27-tin chloride, tetrabutyl-d36-tin, triphenyl-d15-tin chlorideGenerally high, similar to perdeuterated standards.Typically < 10%Offers a good balance between performance and cost compared to fully deuterated analogues.May not perfectly mimic the analyte's behavior in all matrices.
Non-Deuterated Organotins (Structural Analogues) Tripropyltin chloride, TetrapropyltinVariable, can be lower and more matrix-dependent.Can be higher, often in the 10-20% range.Lower cost and wider availability.Differences in chemical and physical properties can lead to less accurate correction.
Non-Deuterated Organotins (Homologues) Monoheptyltin trichloride, Diheptyltin dichlorideGenerally acceptable, but can be influenced by matrix complexity.Can be variable depending on the analytical method.Recommended in some standard methods like ISO 17353.[2]May not fully compensate for analyte-specific losses during sample preparation.

Experimental Protocols

Accurate quantification of organotin compounds using an internal standard like this compound necessitates a robust and well-defined analytical method. Below is a detailed experimental protocol for the analysis of organotins in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique in accredited laboratories.

1. Sample Preparation (Water Sample)

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol).

  • Buffering: Adjust the pH of the sample to 4.5-5.5 using an acetate (B1210297) buffer.

  • Derivatization: Add a derivatizing agent, such as sodium tetraethylborate, to convert the ionic organotin compounds into their more volatile ethylated forms. This step is crucial for GC analysis.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or pentane (B18724) to isolate the derivatized organotins.

  • Concentration: Carefully evaporate the solvent to a smaller, precise volume to concentrate the analytes.

2. Sample Preparation (Sediment/Soil Sample)

  • Internal Standard Spiking: To a known weight of the dried sediment sample, add a known amount of this compound solution.

  • Extraction: Employ an extraction technique such as accelerated solvent extraction (ASE) or sonication with a suitable solvent mixture (e.g., methanol/acetic acid).

  • Derivatization and Clean-up: The extract is then derivatized and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated to a final volume before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless or large volume injection.

    • Oven Temperature Program: A programmed temperature ramp to separate the different organotin compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for both the target analytes and this compound.

4. Quantification

  • The concentration of the target organotin compounds is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve prepared with known standards.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow of using an internal standard like this compound for quality control in an accredited laboratory setting, from sample reception to final reporting.

QC_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Homogenization Sample Homogenization Sample_Reception->Sample_Homogenization Internal_Standard_Spiking Internal Standard Spiking (this compound) Sample_Homogenization->Internal_Standard_Spiking Sample_Preparation Sample Preparation (Extraction & Derivatization) Internal_Standard_Spiking->Sample_Preparation Instrumental_Analysis GC-MS Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing QC_Checks Quality Control Checks (Recovery, Linearity) Data_Processing->QC_Checks Final_Report Final Report Generation QC_Checks->Final_Report Accreditation Accreditation Body (e.g., ISO 17025) Final_Report->Accreditation Compliance

Caption: Workflow for organotin analysis using an internal standard in an accredited laboratory.

References

Safety Operating Guide

Proper Disposal of Diphenyldiethyltin-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Diphenyldiethyltin-d10, a deuterated organotin compound. Researchers, scientists, and drug development professionals must handle this substance with extreme caution due to the inherent toxicity associated with organotin compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Organotin compounds are known for their high toxicity and can be absorbed through inhalation, skin contact, or ingestion.[1] Therefore, all handling and disposal procedures must be conducted in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE).

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are familiar with the following safety protocols:

  • Work Area: All manipulations of this compound and its waste must be performed inside a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.[1]

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves must be inspected for integrity before use.[1]

    • Body Protection: A flame-retardant lab coat or chemical-resistant apron.[2][3]

    • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if there is a risk of aerosol generation outside of a fume hood.[3]

  • Spill Response: In case of a small spill within the fume hood, use an absorbent material to contain it. The contaminated material must then be treated as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

II. Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of organotin compounds. Note that specific quantitative data for this compound is limited; therefore, these values are based on general knowledge of organotin compounds and should be treated as guidelines.

ParameterValue/GuidelineSource
Toxicity Class High[1][2]
Primary Routes of Exposure Inhalation, Skin Contact, Ingestion[1]
Occupational Exposure Limits Varies by specific organotin compound; assume a low limit and handle with maximum precaution.[4]
Recommended Storage Tightly sealed, labeled containers in a well-ventilated, secure area.[1]
Incompatible Materials Strong oxidizing agents.[1]
Waste Container Type Sturdy, leak-proof, chemically resistant container with a secure screw cap.[5][6]
Maximum Waste Accumulation Do not exceed 10 gallons in the laboratory.[6]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste, from the point of generation to final collection.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[1][5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Organotin Waste").[7]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and made of a compatible material (e.g., glass or polyethylene). The cap must be securely fastened at all times, except when adding waste.[5][7]

  • Incompatible Wastes: Do not mix organotin waste with other incompatible waste streams.[6]

Step 2: Decontamination of Glassware and Equipment

Glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or toluene) to remove the bulk of the organotin residue. Collect this rinseate as hazardous waste in your designated organotin waste container.[1][2]

  • Oxidative Treatment: Immerse the rinsed glassware in a commercial bleach solution or a 20% nitric acid bath overnight in a fume hood.[1][8] This process helps to oxidize the residual organotin compounds to less toxic inorganic tin species.

  • Final Cleaning: After the oxidative soak, thoroughly rinse the glassware with deionized water. The glassware can then be washed using standard laboratory procedures.

  • Disposal of Decontamination Solution: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[1]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.[5]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[6]

  • Segregation: Store the organotin waste away from incompatible materials.[6]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][6][9]

  • Licensed Waste Disposal Contractor: Your institution's EHS department will work with a licensed hazardous waste disposal contractor for the final treatment and disposal of the organotin waste in accordance with local, state, and federal regulations.[7]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][10] Evaporation of this waste in a fume hood is also strictly prohibited.[5][10]

IV. Visual Workflow for this compound Disposal

Diphenyldiethyltin_d10_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_decontamination Equipment Decontamination cluster_storage Waste Storage cluster_disposal Final Disposal A Generate this compound Waste (Unused chemical, contaminated labware, etc.) B Collect in a Designated, Labeled Hazardous Waste Container A->B Segregate at source G Store sealed container in Satellite Accumulation Area (SAA) B->G C Contaminated Glassware/Equipment D Triple rinse with organic solvent C->D D->B Collect rinseate as hazardous waste E Soak overnight in bleach or 20% nitric acid bath D->E F Final wash with soap and water E->F H Use secondary containment for liquids G->H I Contact Environmental Health & Safety (EHS) for waste pickup H->I J Transfer to Licensed Hazardous Waste Contractor I->J K Proper disposal according to local, state, and federal regulations J->K

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.

References

Personal protective equipment for handling Diphenyldiethyltin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diphenyldiethyltin-d10. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure to this organotin compound.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Organotin compounds can be absorbed through the skin, inhaled, or ingested, and are known to be highly toxic.[1] The following table summarizes the required PPE for handling this substance.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldMust be worn at all times. If there is a splash risk, a face shield should be used in combination with goggles.[1]Protects against splashes and aerosols that can cause serious eye irritation.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use outer and inner gloves.[1]Prevents skin contact, as the compound can be harmful if absorbed through the skin and causes skin irritation.[2]
Body Protection Laboratory CoatFlame-retardant material or cotton.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection Air-Purifying RespiratorA full-face or half-mask respirator is recommended, especially when not working in a fume hood.[1]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[2]

Operational Plan: Handling this compound

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The following step-by-step procedure ensures the safe handling of the compound.

  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including PPE, readily available.

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling the Compound :

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatula, pipette) to handle the compound. Avoid creating dust or aerosols.[2]

    • If transferring the substance, do so slowly and carefully to prevent spills.

  • Post-Handling :

    • Tightly close the container and store it in a cool, dry, and well-ventilated area away from strong oxidizers.[1]

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Decontamination of Glassware :

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, toluene, or hexanes) into a designated liquid waste container.[3]

    • Further decontamination can be achieved by washing with a 1M Sodium Fluoride (NaF) solution or commercial bleach.[1]

  • Treatment of Liquid Waste : Organotin waste should be treated to oxidize the organotins to less toxic inorganic tin compounds.[1] This can be done using an oxidizing agent like commercial bleach or hydrogen peroxide. This procedure should be carried out in a fume hood.

  • Final Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Equipment & PPE prep1->prep2 handle1 Don PPE prep2->handle1 handle2 Handle this compound handle1->handle2 handle3 Securely Close and Store Container handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate Contaminated Waste clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 disp1 Treat Liquid Organotin Waste clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Dispose of Hazardous Waste via EHS disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.